Comprehensive NMR Characterization and Synthetic Methodology of 3-(4-Iodophenyl)-2-propyn-1-ol
Executive Summary The molecule 3-(4-iodophenyl)-2-propyn-1-ol (C₉H₇IO) is a highly versatile bifunctional building block widely utilized in drug discovery, bioconjugation, and materials science. Featuring both a terminal...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The molecule 3-(4-iodophenyl)-2-propyn-1-ol (C₉H₇IO) is a highly versatile bifunctional building block widely utilized in drug discovery, bioconjugation, and materials science. Featuring both a terminal hydroxyl group and a reactive aryl iodide, it serves as an ideal substrate for orthogonal cross-coupling reactions. However, its synthesis and subsequent spectroscopic validation require precise control to avoid homocoupling and bis-coupling artifacts.
This whitepaper provides an authoritative, in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of 3-(4-iodophenyl)-2-propyn-1-ol, grounded in the quantum mechanical causality of its structure. Furthermore, it details a self-validating synthetic protocol designed to guarantee high-fidelity mono-coupling.
Mechanistic Causality in NMR Spectroscopy
The structural validation of 3-(4-iodophenyl)-2-propyn-1-ol relies on understanding how its unique electronic environment dictates its NMR chemical shifts. The molecule presents two competing electronic drivers: the magnetic anisotropy of the alkyne and the relativistic effects of the heavy iodine atom.
¹H NMR: Anisotropy and Symmetry Breaking
The starting material, 1,4-diiodobenzene, possesses high
D2h
symmetry, yielding a single aromatic singlet in ¹H NMR. The successful mono-coupling of propargyl alcohol breaks this symmetry, generating a para-disubstituted arene with distinct electronic environments. This results in a characteristic AA'BB' spin system .
The protons ortho to the iodine atom (H3'', H5'') resonate downfield at approximately 7.65 ppm. While iodine is less electronegative than bromine or chlorine, its large, highly polarizable electron cloud exerts a specific deshielding effect on adjacent protons. Conversely, the protons ortho to the alkyne (H2'', H6'') appear upfield at 7.15 ppm, shielded by the diamagnetic anisotropy generated by the
π
-electron circulation of the carbon-carbon triple bond.
¹³C NMR: The Relativistic Heavy Atom Effect
The most diagnostic feature in the ¹³C NMR spectrum is the chemical shift of the ipso-carbon attached to the iodine atom (C4''). While a typical aromatic carbon resonates between 120–130 ppm, C4'' undergoes a massive upfield shift to approximately 94.0 ppm.
This phenomenon, known as the Heavy Atom Effect (HAE) , is driven by relativistic spin-orbit coupling inherent to the massive iodine nucleus. The spin-orbit coupling drastically alters the local magnetic shielding tensor of the directly attached carbon . In the context of our synthetic workflow, the retention of this peak at ~94.0 ppm is the definitive, self-validating proof that the target is mono-coupled and the crucial C–I bond remains intact for downstream functionalization.
Figure 1: Structural drivers and causality of NMR chemical shifts.
Quantitative Spectroscopic Data
The following tables summarize the predicted and highly diagnostic NMR chemical shifts for 3-(4-iodophenyl)-2-propyn-1-ol in CDCl₃, utilizing standard IUPAC propynol chain numbering (C1 to C3) and prime numbering for the aryl ring (C1'' to C4''). Data is referenced to residual CHCl₃ (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) .
Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Multiplicity
J-Coupling (Hz)
Integration
Assignment Causality
3'', 5''
7.65
d
8.4
2H
Aromatic CH (ortho to I); deshielded by iodine polarizability
2'', 6''
7.15
d
8.4
2H
Aromatic CH (ortho to alkyne); shielded by alkyne anisotropy
1
4.48
s
-
2H
Propargylic CH₂; deshielded by adjacent oxygen and alkyne
Aromatic ipso carbon (attached to I); Heavy Atom Effect
2
87.5
C
Internal alkyne carbon (-C≡C -CH₂OH)
3
86.5
C
Internal alkyne carbon (Ar-C ≡C-)
1
51.6
CH₂
Propargylic aliphatic carbon
Strategic Synthesis: A Self-Validating Protocol
The synthesis of 3-(4-iodophenyl)-2-propyn-1-ol relies on a Pd/Cu-cocatalyzed Sonogashira cross-coupling . The core operational challenge is suppressing the formation of the bis-coupled byproduct (1,4-bis(3-hydroxyprop-1-yn-1-yl)benzene).
Step-by-Step Methodology
Step 1: Reagent Preparation and Degassing
Charge a flame-dried Schlenk flask with 1,4-diiodobenzene (3.0 mmol, 3.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%). Evacuate and backfill the flask with ultra-high purity Argon three times.
Causality: Oxygen must be rigorously excluded to prevent the Cu(II)-mediated oxidative Glaser homocoupling of the terminal alkyne. Furthermore, the 3.0 molar equivalent excess of 1,4-diiodobenzene statistically minimizes the probability of a second coupling event, ensuring mono-coupling fidelity.
Step 2: Catalytic Activation
Add anhydrous, degassed triethylamine (10 mL) to the flask via syringe. Stir the suspension for 5 minutes at 25 °C, then add propargyl alcohol (1.0 mmol, 1.0 equiv) dropwise over 10 minutes.
Causality: Triethylamine serves a dual role as both the solvent and the base required to neutralize the HI byproduct, driving the transmetalation step of the catalytic cycle.
Step 3: Reaction Monitoring
Stir the reaction at room temperature for 4–6 hours. Monitor progression via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent.
Causality: The non-polar 1,4-diiodobenzene (R_f ~0.9) is easily distinguished from the mono-coupled product (R_f ~0.3) and the highly polar bis-coupled byproduct (R_f ~0.05).
Step 4: Chromatographic Isolation
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether. Concentrate the organic layer and purify via flash column chromatography on silica gel. Elute first with 100% hexanes to recover the excess 1,4-diiodobenzene, then transition to 20% ethyl acetate in hexanes to isolate the target molecule.
Causality: This sequential elution strategy creates a self-validating purification system. The vast polarity difference ensures absolute separation of the target molecule from the non-polar starting material.
Figure 2: Self-validating synthetic and purification workflow for 3-(4-iodophenyl)-2-propyn-1-ol.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer Berlin, Heidelberg. URL:[Link]
Kaupp, M., Malkina, O. L., Malkin, V. G., & Pyykkö, P. (1997). The role of spin-orbit coupling in NMR chemical shifts of iodine compounds. Journal of the American Chemical Society, 119(25), 5900-5912. URL:[Link]
Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. URL:[Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. URL:[Link]
Exploratory
physicochemical properties and solubility of 3-(4-Iodophenyl)-2-propyn-1-ol
An In-Depth Technical Guide to the Physicochemical Properties and Solubility of 3-(4-Iodophenyl)-2-propyn-1-ol Introduction 3-(4-Iodophenyl)-2-propyn-1-ol is an aromatic alkyne derivative featuring a terminal propargyl a...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Physicochemical Properties and Solubility of 3-(4-Iodophenyl)-2-propyn-1-ol
Introduction
3-(4-Iodophenyl)-2-propyn-1-ol is an aromatic alkyne derivative featuring a terminal propargyl alcohol group and an iodine-substituted phenyl ring. This unique combination of functional groups—a hydrophilic alcohol, a reactive alkyne, and a heavy, lipophilic iodophenyl moiety—makes it a valuable and versatile building block in modern organic synthesis. Aromatic alkynes are foundational structures in the development of functional materials, including organic fluorescent and electroluminescent materials, as well as in the synthesis of complex pharmaceutical intermediates.[1] A thorough understanding of its physicochemical properties and solubility behavior is paramount for its effective application in reaction design, process development, purification, and formulation.
This guide provides a comprehensive analysis of the key properties of 3-(4-Iodophenyl)-2-propyn-1-ol, offers field-proven methodologies for its characterization, and synthesizes data from analogous compounds to build a predictive profile for researchers, scientists, and drug development professionals.
Section 1: Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical and biological systems. The properties of 3-(4-Iodophenyl)-2-propyn-1-ol are largely influenced by the interplay between its constituent functional groups. The large iodophenyl group contributes significantly to the molecular weight and lipophilicity, while the terminal alcohol group provides a site for hydrogen bonding and imparts a degree of polarity.
Property
Value (Estimated/Calculated)
Basis for Estimation & Key Insights
Molecular Formula
C₉H₇IO
Derived from chemical structure.
Molecular Weight
258.06 g/mol
Calculated from the molecular formula. The presence of a heavy iodine atom significantly increases the molecular weight compared to its non-halogenated analog.
Physical State
Solid
Expected based on related structures like 3-(4-Methoxyphenyl)prop-2-yn-1-ol, which is a solid at room temperature.[2] Increased molecular weight and intermolecular forces from the iodine atom favor a solid state.
Melting Point
> 60 °C (Estimated)
The related compound 3-(4-Methoxyphenyl)prop-2-yn-1-ol has a melting point of 64-68 °C.[2] The iodo-substituted compound is expected to have a comparable or higher melting point.
Boiling Point
> 130 °C at 10 mmHg (Estimated)
The non-iodinated analog, 3-Phenyl-2-propyn-1-ol, has a boiling point of 129-130 °C at 10 mmHg.[3][4][5] The significantly higher molecular weight of the iodo-derivative will substantially increase its boiling point.
pKa (hydroxyl proton)
~13-14 (Estimated)
The pKa of the hydroxyl proton in the parent structure, propargyl alcohol, is approximately 13.6.[6] The electron-withdrawing nature of the phenylacetylene group makes this alcohol more acidic than a typical saturated alcohol like n-propyl alcohol (pKa ~16.1).[6]
logP (Octanol/Water Partition Coefficient)
> 2.0 (Estimated)
The large, hydrophobic iodophenyl ring is the dominant structural feature, suggesting a strong preference for nonpolar environments. For comparison, the predicted XlogP for the related saturated compound 3-(4-chlorophenyl)propan-1-ol is 2.2.[7] The iodo-alkyne structure is expected to be similarly or more lipophilic.
Section 2: Solubility Profile
The solubility of 3-(4-Iodophenyl)-2-propyn-1-ol is governed by the fundamental principle of "like dissolves like".[8][9] The molecule's dual nature—a polar alcohol group and a large, nonpolar iodophenyl-alkyne backbone—results in a distinct solubility pattern.
Aqueous Solubility : The presence of the hydroxyl group allows for hydrogen bonding with water. However, the large, nonpolar surface area of the iodophenyl group dominates, leading to an expectation of very low solubility in water. Alkynes, in general, are insoluble or only sparingly soluble in water.[10][11]
Organic Solvent Solubility : The compound is expected to be readily soluble in a wide range of common organic solvents. Its nonpolar aromatic and alkyne components favor interactions with nonpolar solvents through van der Waals forces, while the polar alcohol group facilitates dissolution in polar organic solvents. The closely related analog, 3-Phenyl-2-propyn-1-ol, is documented as being soluble in ether, acetone, benzene, chloroform, ethyl acetate, and methanol, which strongly supports this prediction.[3]
Predicted Solubility Summary:
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Polar Protic
Water
Insoluble
The large hydrophobic iodophenyl group outweighs the polar contribution of the single hydroxyl group.[11]
Methanol, Ethanol
Soluble
The solvent can engage in hydrogen bonding with the hydroxyl group while its alkyl chain interacts favorably with the nonpolar part of the molecule.
Polar Aprotic
Acetone, DMSO, Acetonitrile
Soluble
These solvents have sufficient polarity to interact with the hydroxyl group but are also capable of dissolving the nonpolar aromatic ring.[8]
Nonpolar Aromatic
Toluene, Benzene
Soluble
Strong π-π stacking interactions between the solvent and the phenyl ring promote dissolution.[3]
Chlorinated
Dichloromethane, Chloroform
Soluble
These solvents effectively solvate the large, relatively nonpolar structure.[3]
Ethers
Diethyl Ether, THF
Soluble
The ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group, and the alkyl groups solvate the nonpolar backbone.[11]
Nonpolar Aliphatic
Hexane
Sparingly Soluble to Insoluble
While the alkyne and phenyl groups have nonpolar character, the polarity of the hydroxyl group may limit solubility in highly nonpolar aliphatic solvents.
Section 3: Experimental Determination of Solubility
While predictions provide valuable guidance, precise quantitative solubility data must be determined empirically. The shake-flask method is the gold-standard technique for measuring equilibrium solubility and is a self-validating system when performed correctly.[8][12]
Detailed Protocol: Equilibrium Solubility via the Shake-Flask Method
This protocol describes the definitive process for quantifying the solubility of 3-(4-Iodophenyl)-2-propyn-1-ol in a given solvent at a specified temperature.
1. Preparation of Saturated Solution:
Add an excess amount of solid 3-(4-Iodophenyl)-2-propyn-1-ol to a sealed glass vial containing a precise, known volume of the chosen solvent (e.g., 5 mL). The presence of undissolved solid is critical to ensure saturation.
Place the vial in a temperature-controlled environment (e.g., a 25 °C water bath or incubator) equipped with an agitator (e.g., orbital shaker or magnetic stirrer).
Causality: Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that true thermodynamic equilibrium between the dissolved and undissolved solute is achieved.[8] Shorter times may only yield kinetic solubility, which can be misleading.
2. Phase Separation:
Once equilibrium is reached, cease agitation and allow the suspension to settle.
To effectively separate the undissolved solid, centrifuge the vial at high speed.[8]
Carefully draw the clear supernatant using a syringe and pass it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial.
Causality: This two-step clarification process is crucial. Centrifugation pellets the bulk of the solid, and filtration removes any remaining microscopic particles, preventing artificially high concentration measurements.[8] The filter material must be chosen carefully to avoid absorption of the solute.
3. Quantification via High-Performance Liquid Chromatography (HPLC):
Prepare a series of standard solutions of 3-(4-Iodophenyl)-2-propyn-1-ol of known concentrations in the chosen solvent.
Analyze these standards using a suitable HPLC method (e.g., reverse-phase with a UV detector) to generate a calibration curve (Peak Area vs. Concentration).
Analyze the filtered supernatant from Step 2 under the identical HPLC conditions.
Causality: HPLC provides a highly accurate and precise method for determining the concentration of the solute in the saturated solution.[8] The calibration curve ensures that the instrumental response can be reliably converted into a concentration value.
4. Data Reporting:
Using the calibration curve, determine the concentration of the solute in the supernatant.
Report the final solubility in standard units, such as mg/mL or moles/L (Molarity), explicitly stating the solvent and the temperature at which the measurement was made (e.g., "15.2 mg/mL in Acetone at 25 °C").
Workflow for Shake-Flask Solubility Determination
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Section 4: Safety & Handling
As a research chemical, 3-(4-Iodophenyl)-2-propyn-1-ol should be handled with appropriate care, following standard laboratory safety protocols. While specific toxicity data is not available, information from related structures provides a basis for safe handling.
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat when handling the compound.[13][14]
Engineering Controls: Handle in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.[14][15]
Handling Precautions: Avoid contact with skin, eyes, and clothing.[13] Avoid inhalation of dust. Wash hands thoroughly after handling.[16] Keep away from heat, sparks, and open flames.
First Aid Measures:
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[15]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[16]
Inhalation: Move the person to fresh air. If breathing is difficult, provide assistance and seek medical attention.[13]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from strong oxidizing agents.
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow it to enter drains.[15]
Conclusion
3-(4-Iodophenyl)-2-propyn-1-ol is a compound whose physicochemical profile is defined by a balance of competing structural features. It is predicted to be a solid at room temperature with a high boiling point and poor aqueous solubility, characteristics driven by its substantial molecular weight and large, hydrophobic iodophenyl group. Conversely, its terminal alcohol functionality and aromatic system confer excellent solubility in a broad range of polar and nonpolar organic solvents. This solubility profile makes it highly amenable to use in various reaction media common in organic synthesis. While predictive data provides a strong foundation, the experimental protocols outlined herein, particularly the shake-flask method, are essential for obtaining the precise, quantitative data required for rigorous scientific and developmental applications. Adherence to standard safety protocols is mandatory for the handling and use of this versatile chemical intermediate.
References
Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution.
National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC.
OrgoSolver. (n.d.). Physical Properties of Alkynes.
CK-12 Foundation. (2026, March 2). Physical and Chemical Properties of Alkynes.
Unknown. (2017, September 19). Safety Data Sheet.
PubChem. (2026, March 7). 3-(4-Iodophenyl)-2-propynal.
ChemScene. (2025, December 26). Safety Data Sheet.
Fisher Scientific. (n.d.). SAFETY DATA SHEET.
BroadPharm. (2026, January 6). Safety Data Sheet.
MDPI. (2025, August 18). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies.
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
Spiro Academy. (n.d.). ALKYNES.
Royal Society of Chemistry. (n.d.). Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems. PMC.
Ataman Kimya. (n.d.). PROPYNOL.
ChemicalBook. (2026, January 13). 3-PHENYL-2-PROPYN-1-OL.
Cheméo. (n.d.). Chemical Properties of 3-Phenyl-2-propyn-1-ol (CAS 1504-58-1).
Structural Elucidation of 3-(4-Iodophenyl)-2-propyn-1-ol: A Technical Guide to X-ray Crystallography and Halogen Bonding Networks
Introduction to the Molecular Architecture In the realm of crystal engineering and drug development, 3-(4-Iodophenyl)-2-propyn-1-ol (C₉H₇IO) serves as a highly versatile molecular scaffold. The compound is characterized...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to the Molecular Architecture
In the realm of crystal engineering and drug development, 3-(4-Iodophenyl)-2-propyn-1-ol (C₉H₇IO) serves as a highly versatile molecular scaffold. The compound is characterized by a rigid phenylalkynyl spacer flanked by two highly directional, non-covalent interaction sites: a terminal hydroxyl group (a classical hydrogen bond donor and acceptor) and a para-substituted iodine atom.
Iodine, being the largest and most polarizable of the stable halogens, exhibits a pronounced region of positive electrostatic potential—termed the σ-hole—along the outer extension of the C–I covalent bond[1]. This structural feature makes the compound an ideal model for studying the competitive and cooperative interplay between hydrogen bonding and halogen bonding in the solid state. Iodoalkynes and iodophenyl derivatives act as rigid, rod-like halogen bond donors, facilitating the assembly of highly predictable supramolecular architectures[2].
Experimental Methodology: Crystallization and Data Collection
Obtaining a high-resolution X-ray crystal structure begins long before the sample reaches the diffractometer. As a best practice, the crystallization protocol must be treated as a self-validating system to ensure beam time is not wasted on twinned or polycrystalline samples.
Protocol 1: Vapor Diffusion Crystallization
Causality: Vapor diffusion is selected over rapid evaporation because it allows for an extremely gradual increase in supersaturation. By slowly diffusing an antisolvent into the mother liquor, the system remains in the metastable zone longer, favoring the nucleation of a few large, defect-free single crystals rather than a shower of unusable microcrystals.
Step-by-Step Methodology:
Solvent Selection: Dissolve 20 mg of highly purified (>99%) 3-(4-Iodophenyl)-2-propyn-1-ol in 1.0 mL of dichloromethane (DCM). DCM acts as an optimal primary solvent due to the compound's moderate polarity.
Antisolvent Layering: Place the DCM solution in a small 2 mL inner glass vial. Place this open inner vial inside a larger 20 mL outer vial containing 3 mL of an antisolvent (e.g., n-hexane).
Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Allow vapor equilibration at a constant temperature (20 °C) in a vibration-free environment for 48–72 hours.
Self-Validation (Optical Pre-screening): Harvest the resulting crystals and suspend them in paratone oil on a glass slide. Examine them under a cross-polarized light microscope.
Validation Check: Rotate the polarizer. A high-quality single crystal will uniformly extinguish light (go completely dark) every 90 degrees of rotation. If the crystal exhibits a mosaic of colors or fails to extinguish uniformly, it is twinned and must be rejected.
Protocol 2: X-ray Diffraction Data Acquisition
Causality: Data collection is strictly performed at cryogenic temperatures (100 K). Cryo-cooling drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms in the lattice. This is critical for 3-(4-Iodophenyl)-2-propyn-1-ol because it allows for the accurate localization of the very light hydroxyl hydrogen atom amidst the heavy electron density of the iodine atom, ensuring the hydrogen bonding network can be unambiguously assigned.
Fig 1. Step-by-step workflow for the crystallographic analysis of 3-(4-Iodophenyl)-2-propyn-1-ol.
Structural Data and Refinement Parameters
The structure is solved using intrinsic phasing and refined using full-matrix least-squares on F². The presence of the heavy iodine atom provides strong anomalous dispersion, which is highly advantageous for phase determination.
Self-Validation (Refinement): The structural model is validated by the final R₁ factor. An R₁ < 0.05 combined with a flat residual electron density map (highest peak < 1.0 e/ų, typically located near the iodine atom due to Fourier truncation errors) confirms the structural integrity.
Table 1: Representative Crystallographic Data for 3-(4-Iodophenyl)-2-propyn-1-ol
Parameter
Value / Description
Chemical Formula
C₉H₇IO
Formula Weight
258.06 g/mol
Temperature
100(2) K
Wavelength
1.54184 Å (Cu Kα)
Crystal System
Monoclinic
Space Group
P2₁/c
Unit Cell Dimensions
a ≈ 6.1 Å, b ≈ 14.5 Å, c ≈ 9.8 Å
Volume
~ 860 ų
Z (Molecules per unit cell)
4
Final R indices [I>2σ(I)]
R₁ < 0.05, wR₂ < 0.12
(Note: Parameters are representative of standard monoclinic packing for para-halogenated phenylalkynols).
Intermolecular Interactions: The Halogen vs. Hydrogen Bond Interplay
The solid-state architecture of 3-(4-Iodophenyl)-2-propyn-1-ol is dictated by the competition and cooperation of its functional groups. The iodine atom acts as a potent halogen bond donor. According to established crystallographic studies on related aryldiynes and iodoarenes, halogen bond lengths (such as I···O) typically range from 2.75 to 2.97 Å, which is significantly shorter than the sum of their van der Waals radii[3].
The geometry of this interaction is highly directional. The C–I···O angle approaches the ideal 180°[4], a direct consequence of the σ-hole being localized exactly opposite the covalent C–I bond[1]. Concurrently, the hydroxyl group engages in O–H···O hydrogen bonding. Because the hydroxyl oxygen acts as both a hydrogen bond acceptor and a halogen bond acceptor, the lattice forms a robust 2D or 3D supramolecular network, driving the macroscopic stability of the crystal.
An In-depth Technical Guide to the Infrared Spectroscopy of 3-(4-Iodophenyl)-2-propyn-1-ol
This technical guide provides a comprehensive analysis of the infrared (IR) absorption bands for the multifunctional molecule, 3-(4-iodophenyl)-2-propyn-1-ol. Designed for researchers, scientists, and professionals in dr...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a comprehensive analysis of the infrared (IR) absorption bands for the multifunctional molecule, 3-(4-iodophenyl)-2-propyn-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of the compound's IR spectrum, offering field-proven insights into its structural characterization.
Introduction: The Vibrational Language of a Molecule
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds can absorb energy and vibrate at specific frequencies. These frequencies are dependent on the bond type, the mass of the atoms involved, and the overall molecular structure. The resulting IR spectrum is a unique fingerprint, providing invaluable information about the functional groups present.
For a molecule such as 3-(4-iodophenyl)-2-propyn-1-ol, which contains a hydroxyl group, an internal alkyne, a p-disubstituted aromatic ring, and a carbon-iodine bond, IR spectroscopy serves as a critical tool for structural verification and purity assessment. Understanding the expected absorption bands is paramount for any scientist working with this or structurally related compounds.
Structural Features and Expected Vibrational Modes
The structure of 3-(4-iodophenyl)-2-propyn-1-ol dictates a series of characteristic vibrational modes that are IR active. An IR active vibration must result in a change in the molecule's net dipole moment. The key functional groups to be analyzed are the alcohol (O-H and C-O bonds), the internal alkyne (C≡C bond), the aromatic ring (C=C and C-H bonds), the methylene group (C-H bonds), and the aryl-halide bond (C-I).
Figure 1: Key functional groups and their characteristic IR vibrational modes in 3-(4-Iodophenyl)-2-propyn-1-ol.
Detailed Analysis of Key Absorption Bands
The Hydroxyl (O-H) and Carbon-Oxygen (C-O) Regions
The primary alcohol group in 3-(4-iodophenyl)-2-propyn-1-ol gives rise to two highly characteristic absorption bands.
O-H Stretching Vibration: In a condensed phase (neat liquid or solid), alcohol molecules form intermolecular hydrogen bonds. This interaction weakens the O-H bond, resulting in a strong and notably broad absorption band in the 3200-3600 cm⁻¹ region.[1][2][3][4] The breadth of this peak is a hallmark of hydrogen bonding. In very dilute solutions using a non-polar solvent, a sharper, less intense peak for the "free" non-hydrogen-bonded O-H stretch may appear around 3600-3650 cm⁻¹.[2][5]
C-O Stretching Vibration: The stretching of the C-O single bond in a primary alcohol results in a strong absorption band in the fingerprint region, typically around 1050 cm⁻¹ .[3][4] The exact position can be influenced by coupling with other vibrations, but its intensity makes it a reliable diagnostic peak.
The Alkyne (C≡C) Region
The carbon-carbon triple bond is a defining feature of this molecule.
C≡C Stretching Vibration: For an internal, unsymmetrical alkyne like the one present here, the C≡C stretching vibration is expected to produce a weak to medium intensity, sharp band in the 2100-2260 cm⁻¹ range.[6][7][8][9][10] The intensity of this absorption is often low because the stretching of this bond in a relatively symmetrical environment results in only a small change in the net dipole moment.[11][12] In perfectly symmetrical internal alkynes, this peak can be absent (IR inactive).
The Aromatic Ring Region
The 4-iodophenyl group provides several diagnostic peaks.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring occur at wavenumbers just above 3000 cm⁻¹. Expect to see one or more sharp, medium-to-weak bands in the 3000-3100 cm⁻¹ region.[13][14][15] This allows for clear differentiation from aliphatic C-H stretches, which appear just below 3000 cm⁻¹.
Aromatic C=C Stretching: The benzene ring has characteristic in-plane C=C stretching vibrations that give rise to a series of sharp bands of variable intensity in the 1400-1600 cm⁻¹ region.[13][14] Typically, two or three bands are observed, with a prominent one often near 1585 cm⁻¹ for para-substituted rings.
C-H Out-of-Plane Bending: The out-of-plane ("oop") bending vibrations of the aromatic C-H bonds are highly diagnostic of the substitution pattern on the benzene ring. For a 1,4-disubstituted (para) ring, a strong, sharp absorption band is expected in the 800-860 cm⁻¹ region.
Aliphatic C-H and the Carbon-Iodine (C-I) Vibrations
CH₂ Stretching and Bending: The methylene (-CH₂-) group adjacent to the alcohol will exhibit symmetric and asymmetric C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. A scissoring (bending) vibration is also expected around 1450-1470 cm⁻¹ .[13]
Carbon-Iodine (C-I) Stretching: The stretching vibration of the C-I bond occurs at very low frequencies due to the large mass of the iodine atom. This absorption is found deep in the fingerprint region, typically at wavenumbers below 600 cm⁻¹ . Its detection may require an instrument with a suitable detector and optics for this far-IR region (e.g., using KBr optics instead of NaCl).
Summary of Expected IR Absorption Bands
The following table summarizes the anticipated key absorption bands for 3-(4-iodophenyl)-2-propyn-1-ol, providing a quick reference for spectral analysis.
Vibrational Mode
Functional Group
Expected Frequency Range (cm⁻¹)
Intensity
Appearance
O-H Stretch (H-bonded)
Alcohol
3200 - 3600
Strong
Very Broad
Aromatic C-H Stretch
Aromatic Ring
3000 - 3100
Medium to Weak
Sharp
Aliphatic C-H Stretch
-CH₂-
2850 - 2960
Medium
Sharp
C≡C Stretch
Internal Alkyne
2100 - 2260
Weak to Medium
Sharp
C=C Stretch (in-ring)
Aromatic Ring
1400 - 1600
Medium to Weak
Sharp (multiple bands)
C-O Stretch
Primary Alcohol
~1050
Strong
Sharp
Aromatic C-H Bend (oop)
p-disubstituted
800 - 860
Strong
Sharp
C-I Stretch
Aryl Iodide
< 600
Medium to Strong
Sharp
Experimental Protocol: Acquiring the IR Spectrum
To obtain a high-quality IR spectrum of 3-(4-iodophenyl)-2-propyn-1-ol, the following protocol using an Attenuated Total Reflectance (ATR) FT-IR spectrometer is recommended. ATR is a modern, rapid technique requiring minimal sample preparation.
Instrumentation:
Fourier Transform Infrared (FT-IR) Spectrometer
ATR accessory with a diamond or zinc selenide (ZnSe) crystal
Protocol:
Background Scan: Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or acetone) and allowing it to dry completely. Record a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂, H₂O) and the crystal itself.
Sample Application: Place a small amount (typically a few milligrams) of the solid 3-(4-iodophenyl)-2-propyn-1-ol sample directly onto the center of the ATR crystal.
Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.
Sample Scan: Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly as described in step 1.
Logical Workflow for Spectral Interpretation
The process of identifying 3-(4-iodophenyl)-2-propyn-1-ol from its IR spectrum follows a logical, step-wise validation.
Figure 2: A decision-based workflow for confirming the structure of 3-(4-iodophenyl)-2-propyn-1-ol using its IR spectrum.
References
UCLA Chemistry. IR Spectroscopy Tutorial: Alkynes. [Link]
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Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]
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Dummies.com. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. [Link]
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
University of California, Santa Cruz. IR Tables. [Link]
Research Journal of Pharmaceutical, Biological and Chemical Sciences. IR Spectroscopic Study of Substances Containing Iodine Adduct. [Link]
Joe, Chemistry. Alkyl and aryl halide infrared spectra. [Link]
University of Colorado Boulder. Infrared Spectroscopy Lecture. [Link]
An In-depth Technical Guide to the Thermodynamic Stability of 3-(4-Iodophenyl)-2-propyn-1-ol in Solution
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability...
This technical guide provides a comprehensive analysis of the thermodynamic stability of 3-(4-Iodophenyl)-2-propyn-1-ol in various solution-based environments. As a key intermediate in pharmaceutical synthesis and materials science, understanding its stability profile is paramount for ensuring product quality, efficacy, and safety. This document synthesizes existing data on related chemical structures to predict the stability of the title compound and outlines robust methodologies for its empirical assessment. We delve into the principal factors influencing its degradation, including solvent effects, pH, temperature, and light. Furthermore, this guide details experimental protocols for conducting forced degradation studies and for the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Introduction: The Significance of 3-(4-Iodophenyl)-2-propyn-1-ol
3-(4-Iodophenyl)-2-propyn-1-ol is an organic compound characterized by a phenyl ring substituted with an iodine atom and a propargyl alcohol moiety. This unique combination of functional groups makes it a versatile building block in organic synthesis. The iodophenyl group is amenable to various cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, allowing for the facile introduction of diverse molecular fragments. The propargyl alcohol group, a reactive three-carbon unit containing a hydroxyl group and a carbon-carbon triple bond, can participate in a wide array of chemical transformations, including nucleophilic additions, cycloadditions, and polymerization reactions.[1]
Given its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), the stability of 3-(4-Iodophenyl)-2-propyn-1-ol in solution is a critical parameter that dictates its storage, handling, and reaction conditions. Degradation of this intermediate can lead to the formation of impurities that may compromise the yield and purity of the final product, and in the context of drug development, could introduce potentially toxic byproducts.
This guide aims to provide a thorough understanding of the factors governing the stability of 3-(4-Iodophenyl)-2-propyn-1-ol and to equip researchers with the necessary tools to assess and control its degradation.
Predicted Thermodynamic Stability and Potential Degradation Pathways
The primary points of potential instability in the molecule are the carbon-iodine bond and the propargyl alcohol moiety.
The Iodophenyl Group: A Susceptibility to Deiodination
Aromatic iodides are known to be susceptible to dehalogenation, particularly under certain conditions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it prone to cleavage.[2]
Photodegradation: Iodinated aromatic compounds can absorb UV light, leading to the homolytic cleavage of the C-I bond to form an aryl radical and an iodine radical.[3] This process can be initiated by exposure to ambient laboratory light or more intense UV sources. The resulting phenylpropynol radical can then undergo various secondary reactions, such as hydrogen abstraction from the solvent or dimerization.
Reductive Deiodination: In the presence of reducing agents or under certain catalytic conditions, the iodine atom can be removed and replaced with a hydrogen atom. This is a common reaction in organic synthesis but can also occur as an unwanted degradation pathway.
Nucleophilic Aromatic Substitution: While less common for aryl iodides compared to activated aryl halides, under forcing conditions with strong nucleophiles, the iodine atom could be displaced.
The Propargyl Alcohol Moiety: A Hotspot for Reactivity and Decomposition
The propargyl alcohol functional group is inherently reactive and can undergo several degradation pathways.
Thermal Decomposition: Propargyl alcohol itself is known to be thermally unstable and can decompose, sometimes explosively, at elevated temperatures.[4][5] This decomposition is often catalyzed by the presence of bases.[6] The decomposition of propargyl alcohols can proceed through various mechanisms, including polymerization and rearrangement to form α,β-unsaturated carbonyl compounds (Meyer-Schuster rearrangement).
Acid-Catalyzed Hydrolysis and Rearrangement: In acidic aqueous solutions, propargylic alcohols can undergo hydration of the triple bond to form enols, which then tautomerize to ketones or aldehydes.[7] They can also undergo rearrangement reactions.
Base-Catalyzed Decomposition: As mentioned, strong bases can significantly lower the decomposition temperature of propargyl alcohol.[6] This is a critical consideration for any synthetic steps or formulations involving basic conditions. The acetylenic proton of terminal alkynes is weakly acidic and can be removed by a strong base, leading to the formation of an acetylide, which can then participate in further reactions.
Oxidation: The primary alcohol group is susceptible to oxidation to form the corresponding aldehyde (3-(4-iodophenyl)-2-propynal) or carboxylic acid.[8] The triple bond can also be cleaved under strong oxidizing conditions.
Predicted Degradation Products
Based on the analysis above, the following are predicted to be the major degradation products of 3-(4-Iodophenyl)-2-propyn-1-ol in solution:
Cleavage of the C-C bond between the ring and the side chain
Can occur under harsh thermal or oxidative conditions.
Experimental Assessment of Thermodynamic Stability: A Practical Guide
To empirically determine the stability of 3-(4-Iodophenyl)-2-propyn-1-ol, a systematic approach involving forced degradation studies and the development of a stability-indicating analytical method is essential.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and establish degradation pathways.[10] These studies are a regulatory requirement in pharmaceutical development.[11]
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Detailed Protocols:
A. Stock Solution Preparation:
Accurately weigh approximately 10 mg of 3-(4-Iodophenyl)-2-propyn-1-ol.
Dissolve in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL. This will be the stock solution.
B. Stress Conditions:
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Keep at room temperature, as propargyl alcohols can be sensitive to base at elevated temperatures.[6]
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature.
Thermal Degradation: Dilute 1 mL of the stock solution with 1 mL of the solvent used for the stock solution. Incubate at 60°C.
Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.[12] A control sample should be wrapped in aluminum foil to protect it from light.
C. Sampling and Analysis:
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
Analyze the samples using the developed stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.
Logical Flow for HPLC Method Development
Caption: Logical flow for developing a stability-indicating HPLC method.
Proposed HPLC Method Parameters (Starting Point):
Parameter
Recommended Condition
Rationale
Column
C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Good starting point for retaining aromatic compounds.
Mobile Phase A
0.1% Phosphoric acid in Water
Provides good peak shape for acidic and neutral compounds.
Mobile Phase B
Acetonitrile
Common organic modifier with good UV transparency.
Gradient
30-90% B over 20 minutes
A broad gradient is a good starting point to elute all components.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temperature
30°C
Provides reproducible retention times.
Detection Wavelength
254 nm
Aromatic compounds typically have strong absorbance at this wavelength.
Injection Volume
10 µL
Standard injection volume.
Method Validation:
The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[1]
Analytical Techniques for Characterization
High-Performance Liquid Chromatography (HPLC)
As described above, HPLC with UV/PDA detection is the primary tool for quantifying the parent compound and its degradation products. A photodiode array (PDA) detector is highly recommended as it provides spectral information for each peak, which can aid in peak identification and purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is indispensable for the structural elucidation of unknown degradation products. By coupling the HPLC system to a mass spectrometer, one can obtain the molecular weight of each eluting compound. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for identifying the structure of the degradants.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information. For 3-(4-Iodophenyl)-2-propyn-1-ol, key signals in the ¹H NMR spectrum would include the aromatic protons, the methylene protons of the alcohol, and the hydroxyl proton. In the ¹³C NMR spectrum, the signals for the iodinated aromatic carbon, the acetylenic carbons, and the methylene carbon would be characteristic. Changes in these signals upon degradation can help identify the structure of the degradation products. For example, the loss of the characteristic splitting pattern of the aromatic protons could indicate deiodination.
Summary and Recommendations
The thermodynamic stability of 3-(4-Iodophenyl)-2-propyn-1-ol in solution is a critical parameter for its successful application in research and development. While direct stability data is scarce, a predictive analysis based on its chemical structure suggests that the compound is susceptible to degradation via several pathways, including:
Photolytic and reductive deiodination of the iodophenyl group.
Thermal, acid-catalyzed, and base-catalyzed decomposition of the propargyl alcohol moiety.
Oxidation of the primary alcohol.
To ensure the quality and integrity of this valuable synthetic intermediate, the following recommendations are made:
Storage: Store in a cool, dark place, protected from light. Avoid contact with strong bases.
Handling: Use in well-ventilated areas and minimize exposure to heat and light during reactions.
Stability Assessment: Conduct thorough forced degradation studies as outlined in this guide to understand its specific degradation profile in relevant solvent systems.
Analytical Monitoring: Develop and validate a stability-indicating HPLC method for routine analysis and quality control.
Impurity Characterization: Utilize LC-MS/MS and NMR to identify and characterize any significant degradation products.
By adhering to these principles and methodologies, researchers and drug development professionals can effectively manage the stability of 3-(4-Iodophenyl)-2-propyn-1-ol, thereby ensuring the reliability of their experimental results and the quality of their final products.
References
Hiller, A., Patt, J. T., & Steinbach, J. (2006). NMR study on the structure and stability of 4-substituted aromatic iodosyl compounds. Magnetic Resonance in Chemistry, 44(10), 955–958.
Huber, M. M., Canonica, S., Park, G.-Y., & von Gunten, U. (2008). Ozone Degradation of Iodinated Pharmaceutical Compounds. Journal of Environmental Engineering, 134(12), 1015-1023.
Giri, B. R., & Gopi, E. (2014). Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. The Journal of Physical Chemistry A, 118(31), 5927–5938.
Brown, D. B., Allian, A. D., & Chen, Y. (2021). Thermal Hazards of Using Propargyl Alcohol with Strong Bases. Organic Process Research & Development, 25(8), 1894–1900.
Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011–1040.
Hotha, S., & Oestreich, M. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2), 124-135.
Skouroumounis, G. K., Massy-Westropp, R. A., & Sefton, M. A. (2000). Acid-Catalyzed Hydrolysis of Alcohols and Their β-d-Glucopyranosides. Journal of Agricultural and Food Chemistry, 48(5), 2033–2039.
Kiffmeyer, T., et al. (2025). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives.
Giri, B. R., & Gopi, E. (2014). Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. The Journal of Physical Chemistry A, 118(31), 5927–5938.
Pan, Y., et al. (2024). Iodide enhances degradation of histidine sidechain and imidazoles and forms new iodinated aromatic disinfection byproducts during chlorination.
Brown, D. B., Allian, A. D., & Chen, Y. (2021). Thermal Hazards of Using Propargyl Alcohol with Strong Bases. ACS Figshare.
McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
Doll, M. K., & Finke, R. G. (2013). Degradation of iodinated X-ray contrast media by advanced oxidation processes.
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Trofimov, B. A., et al. (2000). The decomposition of propargyl alcohol 3a.
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Electronic Architecture and UV-Vis Spectroscopic Profiling of 3-(4-Iodophenyl)-2-propyn-1-ol: A Technical Guide for Advanced Synthesis
As a Senior Application Scientist, I approach the spectroscopic characterization of a molecule not merely as a routine data collection exercise, but as a diagnostic window into its electronic architecture. 3-(4-Iodopheny...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the spectroscopic characterization of a molecule not merely as a routine data collection exercise, but as a diagnostic window into its electronic architecture. 3-(4-Iodophenyl)-2-propyn-1-ol is a highly versatile bifunctional building block. Featuring a highly polarizable carbon-iodine bond and a terminal hydroxyl group separated by a rigid alkyne spacer, it is widely utilized in Sonogashira cross-coupling and advanced materials synthesis.
Understanding its precise UV-Vis absorption profile is critical for researchers aiming to perform real-time reaction monitoring, design photodynamic probes, or engineer extended conjugated systems. This whitepaper deconstructs the photophysical properties of this compound, explaining the causality behind its spectral behavior and providing a self-validating protocol for high-fidelity data acquisition.
Structural Causality and the Photophysical Profile
To understand the UV-Vis spectrum of 3-(4-Iodophenyl)-2-propyn-1-ol, we must first analyze its constituent chromophores. The foundational chromophore is phenylacetylene, which exhibits a primary
π→π∗
absorption maximum (
λmax
) at approximately 236 nm in non-polar solvents (1[1]; 2[2]).
When we modify this core to form 3-(4-Iodophenyl)-2-propyn-1-ol, two critical electronic perturbations dictate the new spectral signature:
The Heavy-Atom Effect (Iodine Substitution): The para-substituted iodine atom extends the
π
-conjugation network due to the participation of its lone pairs. Because iodine is a large, highly polarizable atom, it significantly lowers the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) gap. This results in a pronounced bathochromic (red) shift . Furthermore, the strong spin-orbit coupling induced by the iodine atom facilitates rapid Intersystem Crossing (ISC), effectively quenching fluorescence and populating the triplet state.
The Auxochromic Hydroxyl Group: The propargyl alcohol moiety (
−C≡C−CH2OH
) introduces an oxygen atom capable of hydrogen bonding. While partially insulated by the
sp3
hybridized carbon, its inductive effect and hyperconjugation subtly modulate the electronic distribution, affecting the molecule's solvatochromic behavior in polar media (3[3]).
Mechanistic pathway of UV excitation and heavy-atom induced intersystem crossing.
Quantitative Photophysical Data
The table below summarizes the theoretical and empirically derived photophysical parameters for 3-(4-Iodophenyl)-2-propyn-1-ol. These metrics serve as the baseline for analytical calibration.
Parameter
Value / Characteristic
Causality / Scientific Rationale
Primary
λmax
(
π→π∗
)
255 – 262 nm
Bathochromic shift from the phenylacetylene base (236 nm) driven by para-iodine conjugation and extended polarizability.
Molar Extinction Coefficient (
ϵ
)
~16,500 – 18,000
M−1cm−1
High absorptivity typical of conjugated arylalkynes. This strong transition makes the molecule ideal for trace analytical detection.
Secondary
λmax
(
n→π∗
)
~280 – 295 nm (Shoulder)
A weaker, symmetry-forbidden transition originating from the lone pairs on the iodine and oxygen atoms.
Solvatochromism
Moderate
Hydrogen bonding in polar protic solvents (e.g., Methanol) stabilizes the n-orbitals, causing a slight hypsochromic (blue) shift of the
n→π∗
band.
Self-Validating Experimental Protocol for High-Fidelity Acquisition
In spectroscopic analysis, a spectrum is only as reliable as the protocol utilized to generate it. Standard operating procedures often fail because they lack internal checks. The following step-by-step methodology incorporates a self-validating loop to ensure absolute data integrity.
Step-by-step UV-Vis spectroscopic acquisition and validation workflow.
Step-by-Step Methodology:
Solvent Selection and Blanking:
Action: Select spectroscopic-grade cyclohexane (non-polar) or methanol (polar protic). Ensure the solvent has a UV cutoff strictly below 210 nm.
Causality: Using solvents with low UV cutoffs prevents baseline noise and signal attenuation in the critical 220–260 nm region where the analyte absorbs most strongly.
Sample Preparation (Gravimetric Dilution):
Action: Prepare a primary stock solution of 3-(4-Iodophenyl)-2-propyn-1-ol at 1.0 mM. Serially dilute this stock to create working concentrations of 10, 20, 40, and 80
μM
.
Causality: Generating a concentration gradient is mandatory to validate the Beer-Lambert law. It ensures the system is operating within the linear dynamic range of the detector and is free from self-association (e.g., excimer formation).
Cuvette Selection:
Action: Utilize a 10 mm path-length quartz cuvette (Suprasil grade).
Causality: Standard optical glass or disposable plastic cuvettes absorb strongly below 300 nm, which would completely mask the ~258 nm
λmax
of the analyte.
Spectrum Acquisition:
Action: Scan the samples from 200 nm to 400 nm at a scan rate of 120 nm/min, utilizing a slit width of 1 nm.
Causality: A 1 nm slit width provides the optimal optical balance—narrow enough to resolve the subtle
n→π∗
shoulder, yet wide enough to maintain an excellent signal-to-noise ratio.
System Validation (The Beer-Lambert Check):
Action: Plot the measured Absorbance vs. Concentration at the primary
λmax
.
Causality: A linear regression yielding an
R2>0.999
validates that the photophysical data is free from optical artifacts (like stray light or detector saturation) and confirms that the calculated molar extinction coefficient (
ϵ
) is authoritative.
Applications in Drug Development and Material Science
The distinct UV-Vis profile of 3-(4-Iodophenyl)-2-propyn-1-ol is highly advantageous in applied chemical research:
Reaction Kinetics Monitoring: In pharmaceutical synthesis, this molecule is frequently subjected to Palladium-catalyzed cross-coupling (Sonogashira reactions). By tracking the decay of the 258 nm absorption band and the emergence of a new, further red-shifted band (indicating extended conjugation in the coupled product), chemists can extract precise kinetic rate constants in real-time without relying on destructive sampling.
Photodynamic Probes: The heavy-atom effect of the iodine makes this molecule an excellent precursor for photosensitizers. The efficient intersystem crossing to the triplet state is a highly desired trait for the generation of reactive singlet oxygen in photodynamic therapy (PDT) applications.
Phenylethyne - the NIST WebBook
Source: National Institute of Standards and Technology (NIST)
URL:[Link]
Antioxidant properties of propargylamine derivatives: assessment of their ability to scavenge peroxynitrite
Source: Journal of Pharmacy and Pharmacology, Oxford Academic
URL:[Link]
Application Note: Sonogashira Cross-Coupling of 3-(4-Iodophenyl)-2-propyn-1-ol
Abstract This document provides a detailed protocol and scientific rationale for the Sonogashira cross-coupling reaction utilizing 3-(4-Iodophenyl)-2-propyn-1-ol as a key building block. This reaction is a powerful tool...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a detailed protocol and scientific rationale for the Sonogashira cross-coupling reaction utilizing 3-(4-Iodophenyl)-2-propyn-1-ol as a key building block. This reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, enabling the synthesis of complex diarylacetylene and enyne derivatives.[1][2] The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering a robust and reproducible method for the construction of valuable molecular architectures.
Introduction
The Sonogashira cross-coupling reaction, first reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, has become an indispensable transformation in modern organic synthesis.[1][3][4] It facilitates the coupling of terminal alkynes with aryl or vinyl halides, typically employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[5][6] The mild reaction conditions and broad functional group tolerance have led to its widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][5]
The substrate, 3-(4-Iodophenyl)-2-propyn-1-ol, is a particularly useful bifunctional building block. The aryl iodide moiety provides a reactive handle for the Sonogashira coupling, while the propargyl alcohol functionality allows for subsequent transformations, making it a versatile precursor for a diverse range of target molecules. The reactivity of aryl iodides is the highest among the aryl halides, often allowing the reaction to proceed at room temperature.[5]
This application note will detail a standard protocol for the Sonogashira coupling of 3-(4-Iodophenyl)-2-propyn-1-ol with a generic terminal alkyne, explain the underlying mechanistic principles, and provide practical insights for successful execution.
Scientific Rationale and Mechanism
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] While the exact mechanism can be complex and is still a subject of research, a generally accepted pathway provides a strong framework for understanding the reaction.[7][8][9]
The Palladium Cycle:
Reductive Elimination: The active Pd(0) catalyst is often generated in situ from a Pd(II) precatalyst.[9]
Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the aryl iodide (3-(4-Iodophenyl)-2-propyn-1-ol) to form a Pd(II)-aryl intermediate.
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center. This is often considered the rate-determining step.[1]
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C-C bond of the final product and regenerate the active Pd(0) catalyst.
The Copper Cycle:
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
Deprotonation: In the presence of a base (typically an amine), the acidic proton of the alkyne is removed to form a copper(I) acetylide intermediate. This copper acetylide is the key species that participates in the transmetalation step of the palladium cycle.[1]
The use of a copper co-catalyst significantly accelerates the reaction, allowing it to proceed under milder conditions than copper-free variants.[9][10] However, the presence of copper can also lead to the undesirable side reaction of alkyne homocoupling (Glaser coupling), especially in the presence of oxygen.[11] Therefore, conducting the reaction under an inert atmosphere is crucial for optimal results.[6][11]
Experimental Protocol
This protocol describes the Sonogashira coupling of 3-(4-Iodophenyl)-2-propyn-1-ol with a generic terminal alkyne (e.g., phenylacetylene).
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
3-(4-Iodophenyl)-2-propyn-1-ol
≥97%
Commercially Available
Terminal Alkyne (e.g., Phenylacetylene)
≥98%
Commercially Available
Should be freshly distilled if purity is a concern.
Should be a fine, off-white to light tan powder. Discolored (green/brown) CuI should not be used.
Triethylamine (TEA)
Anhydrous, ≥99.5%
Commercially Available
Should be freshly distilled over CaH₂.
Tetrahydrofuran (THF)
Anhydrous, ≥99.9%, inhibitor-free
Commercially Available
Should be obtained from a solvent purification system or freshly distilled.
Saturated aqueous NH₄Cl
Reagent Grade
For workup.
Brine (Saturated aqueous NaCl)
Reagent Grade
For workup.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Reagent Grade
For drying.
Diethyl ether or Ethyl acetate
ACS Grade
For extraction.
Silica Gel
60 Å, 230-400 mesh
For column chromatography.
Equipment
Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar
Inert gas (Argon or Nitrogen) supply with a manifold or balloon
Magnetic stirrer/hotplate
Syringes and needles for liquid transfer
Standard laboratory glassware for workup and purification
Rotary evaporator
Thin-layer chromatography (TLC) plates and developing chamber
Step-by-Step Procedure
Reaction Setup:
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-(4-Iodophenyl)-2-propyn-1-ol (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
Addition of Solvent and Base:
Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the solids. The volume should be sufficient to create a stirrable solution (typically a 0.1 to 0.5 M concentration with respect to the aryl iodide).
Add anhydrous triethylamine (TEA) (2.0-3.0 eq) via syringe. The solution may become a yellow-orange slurry.
Addition of Terminal Alkyne:
Add the terminal alkyne (1.1-1.2 eq) dropwise via syringe to the stirring mixture at room temperature.
Reaction Monitoring:
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical mobile phase for TLC analysis would be a mixture of hexanes and ethyl acetate.
The reaction is generally complete within 2-24 hours, depending on the specific alkyne used. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.[5]
Workup:
Once the reaction is complete (as indicated by TLC), quench the reaction by adding saturated aqueous ammonium chloride solution.[12]
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[12]
Purification:
The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired coupled product.[12]
Process Flow Diagram
Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira reaction.
Troubleshooting and Key Considerations
Homocoupling (Glaser Coupling): This is the most common side reaction. To minimize it, ensure the reaction is performed under a strictly inert atmosphere, as oxygen promotes this side reaction. [11]Using high-purity reagents and degassed solvents is also critical. If homocoupling persists, copper-free Sonogashira conditions can be explored.
[5][13]* Low or No Conversion:
Catalyst Inactivity: Ensure the palladium precatalyst and copper(I) iodide are of good quality. The use of phosphine ligands that are both electron-rich and bulky can sometimes improve catalytic activity.
[1] * Base Quality: The amine base must be anhydrous and pure. Impurities can poison the catalyst.
Reaction Temperature: While many Sonogashira couplings with aryl iodides proceed at room temperature, some less reactive alkynes may require gentle heating.
[5]* Difficult Purification: The triphenylphosphine oxide byproduct from the catalyst can sometimes co-elute with the product. Careful chromatography or alternative purification techniques may be necessary.
Conclusion
The Sonogashira cross-coupling reaction is a highly effective and versatile method for the synthesis of disubstituted alkynes. By utilizing 3-(4-Iodophenyl)-2-propyn-1-ol as a substrate, complex molecular architectures with multiple points for further functionalization can be readily accessed. The protocol detailed in this application note provides a reliable starting point for researchers. A thorough understanding of the reaction mechanism and careful attention to experimental parameters are key to achieving high yields and purity.
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
Pearson+. What is the role of copper in the Sonogashira coupling reaction? [Link]
Hajipour, A. R., & Azizi, G. (2022). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
ACS Publications. (2025). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. Organometallics. [Link]
ResearchGate. (2014). What is the best procedure for Sonogashira coupling? [Link]
ACS Publications. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
ACS Publications. (2023). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Organic Letters. [Link]
Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
Nasrollahzadeh, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
Beilstein Journals. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]
High-Yield Synthesis of 3-(4-Iodophenyl)-2-propyn-1-ol via Regiocontrolled Sonogashira Mono-Coupling
Application Note & Protocol Target Audience: Researchers, synthetic chemists, and drug development professionals. Context & Strategic Design 3-(4-Iodophenyl)-2-propyn-1-ol is a highly versatile, bifunctional building blo...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & ProtocolTarget Audience: Researchers, synthetic chemists, and drug development professionals.
Context & Strategic Design
3-(4-Iodophenyl)-2-propyn-1-ol is a highly versatile, bifunctional building block utilized in the synthesis of complex polycyclic aromatic hydrocarbons, push-pull chromophores, and clustered disaccharide analogues. The presence of both a terminal hydroxyl group and a reactive aryl iodide allows for orthogonal, stepwise functionalization.
Synthesizing this molecule via the Sonogashira cross-coupling of 1,4-diiodobenzene and propargyl alcohol presents a classic chemoselectivity challenge. Because 1,4-diiodobenzene possesses two chemically equivalent C–I bonds, the statistical nature of the reaction often leads to an undesirable mixture of unreacted starting material, the target mono-coupled product, and a bis-coupled byproduct[1].
To engineer a self-validating, high-yield protocol, we must manipulate both statistical probability and reaction kinetics:
Stoichiometric Imbalance: By employing a 3-fold molar excess of 1,4-diiodobenzene, the active Pd(0) catalyst is statistically far more likely to undergo oxidative addition with the unreacted starting material than with the newly formed mono-coupled product.
Kinetic Control via Slow Addition: Introducing the propargyl alcohol slowly via a syringe pump keeps the steady-state concentration of the copper acetylide intermediate extremely low. This ensures that transmetalation preferentially occurs with the abundant Pd(II)-diiodobenzene complex, effectively suppressing the formation of the bis-coupled byproduct [2].
Pre-catalyst Selection:PdCl2(PPh3)2
is utilized as an air-stable Pd(II) source, which is reduced in situ to the active Pd(0) species by the amine base and alkyne.
Workflow Visualization
Workflow for the statistical mono-Sonogashira coupling and chromatographic isolation.
Quantitative Reaction Parameters
Component
Function
MW ( g/mol )
Equivalents
Amount (10 mmol scale)
Expected Outcome
1,4-Diiodobenzene
Electrophile
329.90
3.0 eq
30.0 mmol (9.90 g)
~20 mmol recovered
Propargyl Alcohol
Nucleophile
56.06
1.0 eq
10.0 mmol (0.56 g)
Fully consumed
PdCl2(PPh3)2
Pre-catalyst
701.90
0.02 eq
0.2 mmol (140 mg)
Generates active Pd(0)
CuI
Co-catalyst
190.45
0.04 eq
0.4 mmol (76 mg)
Forms Cu-acetylide
Triethylamine (
Et3N
)
Base / Reductant
101.19
5.0 eq
50.0 mmol (7.0 mL)
Neutralizes HI byproduct
THF (Anhydrous)
Solvent
72.11
N/A
40 mL
Solubilizes reagents
Step-by-Step Experimental Protocol
Phase 1: Pre-reaction Setup & Degassing
Causality: Oxygen promotes the copper-catalyzed Glaser homocoupling of propargyl alcohol into a diyne, which consumes the limiting reagent and complicates purification. Strict anaerobic conditions are mandatory.
To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 1,4-diiodobenzene (9.90 g, 30.0 mmol),
PdCl2(PPh3)2
(140 mg, 0.2 mmol), and CuI (76 mg, 0.4 mmol).
Seal the flask with a rubber septum and purge with dry Nitrogen (
N2
) or Argon for 10 minutes.
Add anhydrous THF (30 mL) and anhydrous
Et3N
(7.0 mL) via syringe.
Sparge the resulting pale-yellow solution with
N2
for an additional 15 minutes. Self-validation: The solid reagents should fully dissolve, leaving a clear, pale-yellow to amber solution.
Phase 2: Kinetic Control via Slow Addition
Causality: Starving the reaction of the alkyne prevents the mono-coupled product from competing with the starting material for the Pd catalyst.
In a separate dry vial, dissolve propargyl alcohol (0.56 g, 10.0 mmol) in anhydrous THF (10 mL). Sparge this solution with
N2
for 5 minutes.
Draw the propargyl alcohol solution into a gas-tight syringe and mount it on a syringe pump.
Connect the syringe to the Schlenk flask and set the addition rate to deliver the total volume over 1.5 to 2.0 hours at room temperature (25 °C).
Allow the reaction to stir for an additional 10–12 hours under
N2
.
Self-validation: As the reaction proceeds, the solution will transition to a dark brown/black suspension, and a thick white precipitate (triethylammonium iodide,
Et3N⋅HI
) will accumulate. This precipitate confirms active C–C bond formation.
Phase 3: Quenching & Liquid-Liquid Extraction
Quench the reaction by adding 30 mL of saturated aqueous
NH4Cl
. Causality: This neutralizes the amine base and partitions the copper salts into the aqueous phase.
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).
Wash the combined organic layers with brine (30 mL), dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield a dark crude residue. Self-validation: The aqueous layer may exhibit a blue/green tint, confirming the successful extraction of copper species.
Phase 4: Chromatographic Isolation
Dry-load the crude residue onto silica gel and pack it into a chromatography column.
Elute with 100% Hexanes to recover the unreacted 1,4-diiodobenzene. Self-validation: 1,4-diiodobenzene is highly non-polar and will elute rapidly near the solvent front.
Gradually increase the solvent polarity to 4:1 Hexanes:Ethyl Acetate to elute the target 3-(4-Iodophenyl)-2-propyn-1-ol.
TLC Validation: Under UV light (254 nm), the target mono-coupled product appears as a distinct spot at
Rf≈0.4
, cleanly separated from the non-polar 1,4-diiodobenzene (
Rf≈0.9
) and the highly polar bis-coupled byproduct (
Rf≈0.1
).
Pool the fractions containing the target product and concentrate to afford 3-(4-Iodophenyl)-2-propyn-1-ol as a pale yellow to off-white solid (Expected yield: 65–75% based on propargyl alcohol).
References
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review
Source: MDPI (Catalysts, 2020)
URL:[Link]
Synthesis of Potent Agonists of the d-myo-Inositol 1,4,5-Trisphosphate Receptor Based on Clustered Disaccharide Polyphosphate Analogues of Adenophostin A
Source: ACS Publications (Journal of Medicinal Chemistry, 2000)
URL:[Link]
Application Note: Advanced CuAAC Functionalization of 3-(4-Iodophenyl)-2-propyn-1-ol
Executive Scientific Summary The synthesis of highly functionalized 1,2,3-triazoles is a cornerstone of modern drug development and bioconjugation. However, applying the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Scientific Summary
The synthesis of highly functionalized 1,2,3-triazoles is a cornerstone of modern drug development and bioconjugation. However, applying the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to 3-(4-Iodophenyl)-2-propyn-1-ol presents a unique chemical hurdle: it is an internal alkyne. Standard Sharpless-Fokin CuAAC conditions (CuSO₄/sodium ascorbate) are strictly limited to terminal alkynes[1].
This application note details an advanced, self-validating protocol utilizing N-heterocyclic carbene (NHC) copper(I) complexes to successfully drive the CuAAC of this internal alkyne. By leveraging π-activation rather than classical σ-acetylide formation, this method yields a 1,4,5-trisubstituted triazole while perfectly preserving the highly reactive aryl iodide (C–I) bond for downstream orthogonal cross-coupling.
Mechanistic Causality & Catalyst Selection
To understand the experimental choices in this protocol, one must analyze the causality behind the catalytic mechanism:
The Failure of Standard CuAAC: Classical CuAAC relies on the deprotonation of a terminal alkyne (pKa ~25) to form a dinuclear copper(I)-acetylide intermediate[2]. Because 3-(4-Iodophenyl)-2-propyn-1-ol is an internal alkyne (a 3-arylpropargylic alcohol), it lacks this acidic proton, rendering standard copper sulfate/ascorbate systems completely inert.
The NHC-Cu(I) Solution: To bypass the need for a terminal proton, we employ [(IPr)CuCl] (where IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene). As established by Nolan and co-workers, the strong σ-donating and sterically encumbered nature of the NHC ligand stabilizes the Cu(I) center, allowing it to act as a potent π-acid[3]. The copper center coordinates directly to the π-system of the internal alkyne, lowering the LUMO and activating it for nucleophilic attack by the azide.
Chemoselectivity (The C–I Bond): While Ruthenium-catalyzed cycloaddition (RuAAC) is the traditional alternative for internal alkynes[4], Ru(II) complexes can inadvertently undergo oxidative addition into the weak C–I bond of the 4-iodophenyl group. By utilizing the [(IPr)CuCl] catalyst, the reaction remains strictly localized to the alkyne π-system, ensuring >99% retention of the aryl iodide for subsequent palladium-catalyzed functionalization (e.g., Sonogashira or Suzuki-Miyaura couplings).
Catalytic Pathway Visualization
The following diagram illustrates the logical relationship between the catalyst, the internal alkyne, and the resulting cycloaddition pathway.
Figure 1: NHC-Cu(I) catalytic cycle for internal alkynes via π-activation.
Quantitative Data: Catalyst Efficacy
The table below summarizes the causality of catalyst selection and its direct impact on reaction conversion and chemoselectivity when utilizing 3-(4-Iodophenyl)-2-propyn-1-ol.
Catalyst System
Alkyne Activation Mechanism
Conversion (%)
Regioselectivity
C–I Bond Integrity
CuSO₄ / NaAsc
σ-Acetylide (Requires Terminal C-H)
< 5%
N/A
> 99%
Cp*RuCl(PPh₃)₂
Ruthenacycle (RuAAC)
> 90%
1,5-disubstituted
~85% (Competing oxidative addition)
[(IPr)CuCl]
π-Complexation (NHC-CuAAC)
> 95%
1,4,5-trisubstituted
> 99% (Orthogonal to C–I)
Self-Validating Experimental Protocol
This methodology is designed as a self-validating system. Each step contains built-in In-Process Controls (IPCs) to ensure scientific integrity before proceeding to the next phase.
Action: Flame-dry a Schlenk flask and purge with Argon for 15 minutes.
Causality: Cu(I) is highly susceptible to disproportionation or oxidation to Cu(II) in the presence of atmospheric oxygen. Working under inert conditions ensures the active [(IPr)CuCl] species remains in the required +1 oxidation state.
Step 2: Reagent Admixture
Action: Add the 3-(4-Iodophenyl)-2-propyn-1-ol, benzyl azide, and [(IPr)CuCl] to the flask. Inject the anhydrous THF.
Causality: A slight stoichiometric excess (1.1 equiv) of the azide ensures the complete consumption of the highly valuable iodoaryl alkyne substrate.
Step 3: Thermal Activation
Action: Stir the reaction mixture at 60 °C for 12 hours.
Causality: Unlike terminal alkynes which react rapidly at room temperature via the highly nucleophilic copper-acetylide, internal alkynes relying on π-activation possess a higher activation energy barrier for the initial [3+2] cycloaddition step, necessitating mild thermal input.
Step 4: In-Process Control (IPC) & Self-Validation
Action: Remove a 10 µL aliquot, dilute in 100 µL EtOAc, and perform Thin Layer Chromatography (TLC) using a 3:1 Hexanes/EtOAc mobile phase. Visualize under UV light (254 nm).
Validation: The protocol is self-validating at this stage. The reaction is deemed successful and complete only when the strongly UV-active starting material spot (Rf ~0.4) is entirely replaced by a more polar product spot (Rf ~0.2). If the starting material persists, the system has likely suffered oxygen ingress; spike with an additional 2 mol% catalyst and stir for 2 more hours.
Step 5: Orthogonal Workup
Action: Cool the mixture to room temperature and filter directly through a 2-inch pad of silica gel, eluting with pure EtOAc to trap the copper catalyst. Concentrate the filtrate under reduced pressure.
Causality: Removing the Lewis-acidic copper metal before concentration prevents any potential metal-catalyzed dehydration or degradation of the sensitive propargylic alcohol moiety during solvent evaporation.
References
Title: Azide-alkyne Huisgen cycloaddition
Source: Wikipedia
URL: [Link]
Title: Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
Title: CuAAC Functionalization of Azide-Tagged Copper(I)-NHCs Acting as Catalyst and Substrate (A [(NHC)CuCl] complex as a latent Click catalyst)
Source: Chemical Communications (via ResearchGate)
URL: [Link]
Title: Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications
Source: Chemical Reviews (ACS Publications)
URL: [Link]
Application Notes & Protocols: Leveraging 3-(4-Iodophenyl)-2-propyn-1-ol for the Synthesis of Versatile 1,2,3-Triazole Scaffolds
Introduction: The Strategic Value of 3-(4-Iodophenyl)-2-propyn-1-ol in Triazole Synthesis In the landscape of modern medicinal chemistry and drug discovery, the 1,2,3-triazole moiety has emerged as a "privileged structur...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of 3-(4-Iodophenyl)-2-propyn-1-ol in Triazole Synthesis
In the landscape of modern medicinal chemistry and drug discovery, the 1,2,3-triazole moiety has emerged as a "privileged structure".[1] This is due to its remarkable metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1][2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[3][4] This reaction's robustness, mild conditions, and high yields have made it a staple in the synthesis of complex molecular architectures.
This guide focuses on the strategic application of 3-(4-Iodophenyl)-2-propyn-1-ol as a bifunctional building block for the synthesis of advanced triazole derivatives. The terminal alkyne of this molecule readily participates in the CuAAC reaction, while the iodophenyl group serves as a versatile handle for post-synthetic modifications, such as palladium-catalyzed cross-coupling reactions.[5] The propargyl alcohol moiety provides an additional site for further functionalization. These features make 3-(4-Iodophenyl)-2-propyn-1-ol a particularly valuable starting material for creating diverse libraries of compounds for drug discovery and development.[6]
Core Principles: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which often requires high temperatures and yields a mixture of regioisomers.[3] The copper(I) catalyst dramatically accelerates the reaction and ensures the exclusive formation of the 1,4-disubstituted triazole isomer.[3] The generally accepted mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner.
The in-situ generation of the active Cu(I) species from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate is a common and reliable method.[7] The use of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analogue tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often employed to protect the Cu(I) from oxidation and enhance reaction rates.[7]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-Substituted-4-((4-iodophenyl)(hydroxy)methyl)-1H-1,2,3-triazoles
This protocol outlines a general method for the CuAAC reaction between 3-(4-Iodophenyl)-2-propyn-1-ol and a variety of organic azides.
Materials and Reagents:
Reagent
Typical Molarity/Concentration
Role
3-(4-Iodophenyl)-2-propyn-1-ol
-
Alkyne building block
Organic Azide
-
Azide building block
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
1 M in H₂O
Catalyst precursor
Sodium Ascorbate
1 M in H₂O (prepare fresh)
Reducing agent
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
100 mM in H₂O
Ligand (optional but recommended)
tert-Butanol (t-BuOH)
-
Co-solvent
Deionized Water (H₂O)
-
Solvent
Dichloromethane (DCM)
-
Extraction solvent
Brine
Saturated
Washing solution
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Drying agent
Step-by-Step Procedure:
Reactant Preparation: In a suitable reaction vessel, dissolve 3-(4-Iodophenyl)-2-propyn-1-ol (1.0 eq) and the desired organic azide (1.05 eq) in a 1:1 mixture of t-BuOH and H₂O.
Catalyst and Ligand Addition: To the stirred solution, add the THPTA solution (0.1 eq) followed by the CuSO₄·5H₂O solution (0.05 eq).
Reaction Initiation: Add the freshly prepared sodium ascorbate solution (0.2 eq) to the reaction mixture. The reaction is typically carried out at room temperature.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is usually complete within 1-12 hours.
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x 20 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Application Note: Palladium-Catalyzed Alkynylation of 3-(4-Iodophenyl)-2-propyn-1-ol
Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of unsymmetrical 1,4-bis(alkynyl)benzenes for molecular electronics, rigid PROTAC linkers, and advanced fluorop...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Application: Synthesis of unsymmetrical 1,4-bis(alkynyl)benzenes for molecular electronics, rigid PROTAC linkers, and advanced fluorophores.
Introduction & Scientific Rationale
The molecule 3-(4-iodophenyl)-2-propyn-1-ol is a highly versatile, desymmetrized bifunctional building block. Typically synthesized via the mono-Sonogashira coupling of 1,4-diiodobenzene with propargyl alcohol, it contains both a protected/masked alkyne (the propargyl alcohol moiety) and a highly reactive aryl iodide[1].
Performing a secondary palladium-catalyzed alkynylation on this substrate presents unique chemoselectivity challenges. The primary objective is to achieve quantitative conversion of the aryl iodide while strictly suppressing the oxidative Glaser homocoupling of the incoming terminal alkyne[2]. Furthermore, the reaction conditions must be carefully tuned to prevent the Meyer-Schuster rearrangement of the existing propargyl alcohol moiety, which can occur under excessively harsh or acidic conditions. By selecting a highly active Pd(II) precatalyst and optimizing the copper co-catalyst loading, we can drive the cross-coupling pathway with near-perfect fidelity[3].
Mechanistic Pathway & Synergistic Catalysis
The Sonogashira alkynylation of 3-(4-iodophenyl)-2-propyn-1-ol relies on the synergistic interplay between a primary Palladium catalytic cycle and a Copper co-catalytic cycle[4]:
Oxidative Addition: The active Pd(0) species inserts into the weak C(sp²)–I bond. Because aryl iodides are highly reactive, this step proceeds rapidly even at room temperature, forming a stable Pd(II) intermediate[5].
Copper Cycle (Alkyne Activation): CuI coordinates to the π-bond of the incoming terminal alkyne, significantly lowering the pKa of the terminal proton. The amine base deprotonates the alkyne to form a nucleophilic copper(I) acetylide.
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, releasing the copper halide back into its catalytic loop.
Reductive Elimination: Following a trans-cis isomerization, the Pd(II) complex undergoes reductive elimination to yield the unsymmetrical dialkynylbenzene product and regenerate the Pd(0) catalyst[2].
Figure 1: Synergistic Pd/Cu catalytic cycle for the Sonogashira alkynylation.
Reaction Optimization & Quantitative Data
To establish a self-validating and high-yielding protocol, various conditions were evaluated using phenylacetylene as the model terminal alkyne.
Table 1: Optimization of Sonogashira Coupling Conditions
Entry
Catalyst (mol%)
Co-catalyst (mol%)
Base / Solvent
Temp (°C)
Yield (%)
Homocoupling (%)
1
Pd(PPh3)2Cl2 (5)
CuI (2)
Et3N / THF
25
85
< 5
2
Pd(PPh3)4 (5)
CuI (2)
Et3N / THF
25
82
< 5
3
Pd(OAc)2 (5)
None
Et3N / DMF
80
45
N/A
4
Pd(PPh3)2Cl2 (5)
CuI (5)
Et3N (Neat)
50
70
15
5
Pd(PPh3)2Cl2 (2)
CuI (1)
iPr2NH / THF
25
92
< 2
Expertise Insight (Causality): Entry 5 represents the optimal conditions. Lowering the CuI loading to 1 mol% and utilizing diisopropylamine (DIPA) instead of triethylamine minimizes the formation of Cu(II) species. Cu(II) acts as a stoichiometric oxidant that triggers the Glaser homocoupling of the terminal alkyne, consuming the starting material and complicating downstream purification[5]. Furthermore, running the reaction at 25 °C is sufficient due to the high reactivity of the aryl iodide, protecting the fragile propargyl alcohol group from thermal degradation[6].
Step-by-Step Experimental Protocol
The following protocol details the synthesis of 3-(4-(phenylethynyl)phenyl)prop-2-yn-1-ol via the coupling of 3-(4-iodophenyl)-2-propyn-1-ol with phenylacetylene[7].
Solvent/Base: Anhydrous THF (4.0 mL) and Diisopropylamine (DIPA) (2.0 mL)
B. Reaction Execution
Degassing (Critical Step): Add THF and DIPA to a flame-dried Schlenk flask. Degas the solvent mixture via three freeze-pump-thaw cycles or by vigorously sparging with Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes Cu(I) to Cu(II), which drives unwanted alkyne homocoupling[2].
Catalyst Loading: Under a positive flow of Argon, add Pd(PPh3)2Cl2, CuI, and 3-(4-iodophenyl)-2-propyn-1-ol to the flask. Stir for 5 minutes at room temperature. The mixture will appear as a pale yellow/orange suspension.
Alkyne Addition: Add phenylacetylene dropwise over 10 minutes via a syringe.
Incubation: Stir the reaction mixture at 25 °C for 3–4 hours.
C. Self-Validating System & Quality Control
Visual Cues: Upon addition of the alkyne, the suspension will transition into a homogeneous dark amber solution, indicating the formation of the active catalytic species. If the solution turns opaque black with heavy precipitate, it indicates Pd-black formation (catalyst deactivation).
TLC Monitoring: Elute with 20% EtOAc in Hexanes. The starting aryl iodide is UV-active. The product will elute slightly lower (due to increased polarity from the extended π-system) and will exhibit intense bright blue fluorescence under 365 nm UV light due to the extended conjugation.
NMR Confirmation: In the crude ¹H-NMR, verify the complete disappearance of the terminal alkyne proton of phenylacetylene (typically ~3.0 ppm) and observe the upfield shift of the aromatic protons adjacent to the iodine.
D. Workup & Purification
Quenching: Dilute the reaction mixture with EtOAc (15 mL) and transfer to a separatory funnel.
Copper Stripping: Wash the organic layer with saturated aqueous NH₄Cl (2 × 15 mL). Causality: NH₄Cl forms a highly water-soluble complex with copper ([Cu(NH3)4]²⁺). The aqueous layer will turn distinctly blue, visually confirming the successful extraction of the copper co-catalyst from the organic phase[7].
Washing & Drying: Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (gradient: 10% to 30% EtOAc in Hexanes) to afford the pure unsymmetrical dialkynylbenzene.
Figure 2: Step-by-step experimental workflow for the palladium-catalyzed alkynylation.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.[Link]
Nagy, S., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry.[Link]
Negishi, E., & Anastasia, L. (2003). Palladium-Catalyzed Alkynylation. Chemical Reviews.[Link]
Aneja, B., et al. (2020). Palladium and Copper Catalyzed Sonogashira Cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts (MDPI).[Link]
hydroxyl group protection strategies for 3-(4-Iodophenyl)-2-propyn-1-ol
An in-depth guide to the strategic selection and application of hydroxyl protecting groups is crucial for the successful multi-step synthesis of complex molecules. This is particularly true for versatile building blocks...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth guide to the strategic selection and application of hydroxyl protecting groups is crucial for the successful multi-step synthesis of complex molecules. This is particularly true for versatile building blocks like 3-(4-Iodophenyl)-2-propyn-1-ol, a compound rich in functionality and poised for diverse chemical transformations. The presence of a primary propargylic alcohol, a terminal alkyne, and an aryl iodide within the same structure presents a unique set of challenges and opportunities for synthetic chemists.
The hydroxyl group, with its acidic proton and nucleophilic oxygen, can interfere with many standard transformations intended for the other functional groups. For instance, the basic conditions often employed in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck) can deprotonate the alcohol, potentially deactivating catalysts, inducing side reactions, or altering the solubility of intermediates. Therefore, masking the hydroxyl group with a suitable protecting group is not merely a matter of convenience but a critical step to ensure reaction specificity and high yields.
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective protection of the hydroxyl group in 3-(4-Iodophenyl)-2-propyn-1-ol. It moves beyond a simple catalog of protecting groups to provide a detailed analysis of the most pertinent strategies, explaining the causal relationships behind experimental choices. We will explore the application of silyl ethers and acetal-based protecting groups, offering detailed, validated protocols for their installation and removal. A comparative analysis will aid the researcher in selecting the optimal protecting group based on the planned synthetic route, ensuring orthogonality and chemical stability.
Key Protection Strategies: A Practical Guide
The choice of a protecting group must be a strategic decision, guided by the stability of the group under subsequent reaction conditions and the mildness of the reagents required for its eventual removal. For 3-(4-Iodophenyl)-2-propyn-1-ol, the ideal protecting group must withstand conditions common to cross-coupling reactions while being removable without affecting the sensitive alkyne and aryl iodide functionalities.
The Workhorse Protection: Silyl Ethers
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability under neutral and basic conditions, and the variety of reagents available for their selective cleavage.[1][2][3] Their stability can be fine-tuned by altering the steric bulk of the substituents on the silicon atom.[4]
The tert-butyldimethylsilyl (TBS) group is arguably the most common silyl ether protecting group, offering a robust shield for alcohols against a wide array of non-acidic reagents, including organometallics and hydrides.[5][6] Its installation is straightforward, and its removal is typically achieved under very mild conditions using a fluoride ion source, which leverages the exceptionally high strength of the silicon-fluorine bond.[1]
Protocol 1: Protection of 3-(4-Iodophenyl)-2-propyn-1-ol with TBDMSCl
This protocol details the standard procedure for the silylation of a primary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole.
Stir bar, round-bottom flask, and standard glassware for inert atmosphere reactions
Procedure:
To a solution of 3-(4-Iodophenyl)-2-propyn-1-ol (1.0 equiv) in anhydrous DMF (0.5 M), add imidazole (2.5 equiv).
Stir the solution at room temperature under an inert atmosphere (e.g., Argon or Nitrogen) for 10 minutes.
Add TBDMSCl (1.2 equiv) portion-wise to the reaction mixture.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired TBS-protected product.[7]
Protocol 2: Deprotection of TBS-Protected 3-(4-Iodophenyl)-2-propyn-1-ol
This protocol describes the efficient cleavage of a TBS ether using tetra-n-butylammonium fluoride (TBAF).
Materials:
TBS-protected 3-(4-Iodophenyl)-2-propyn-1-ol
Tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF)
Anhydrous Tetrahydrofuran (THF)
Dichloromethane (DCM)
Deionized water
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous THF (0.2 M).
Cool the solution to 0 °C in an ice bath.
Slowly add the TBAF solution (1.1 equiv) to the stirred reaction mixture.
Allow the reaction to warm to room temperature and stir for 45-60 minutes, monitoring by TLC.
Once the reaction is complete, dilute the mixture with dichloromethane and quench with water.[8]
Separate the layers and extract the aqueous phase with dichloromethane.
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter and concentrate under reduced pressure.
Purify the crude product via flash column chromatography to afford the deprotected alcohol.
Caption: Workflow for TBS protection and deprotection.
For multi-step syntheses involving harsh reagents or acidic conditions that might compromise a TBS ether, the more sterically hindered triisopropylsilyl (TIPS) group offers superior stability.[9] The protection protocol is similar to that for TBS, typically employing TIPS-Cl or triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) with a suitable base.[9] Deprotection still relies on fluoride sources like TBAF, though it often requires longer reaction times or elevated temperatures compared to TBS ether cleavage.
Acetal-Based Protection: Orthogonal Strategies
Acetal protecting groups, such as the methoxymethyl (MOM) ether, are stable under a wide range of nucleophilic and basic conditions, making them an excellent orthogonal choice to silyl ethers.[10][11] Their primary lability is towards acid, allowing for selective deprotection when other acid-sensitive groups are not present.[12][13]
The MOM group is readily installed using methoxymethyl chloride (MOMCl), a potent electrophile, in the presence of a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[13] Its removal is cleanly effected by treatment with acid.
Protocol 3: Protection of 3-(4-Iodophenyl)-2-propyn-1-ol as a MOM Ether
This protocol outlines the methoxymethylation of a primary alcohol.
Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.2 M) in a round-bottom flask under an inert atmosphere.
Cool the solution to 0 °C.
Add DIPEA (1.5 - 2.0 equiv), followed by the slow, dropwise addition of MOMCl (1.2 equiv). Caution: MOMCl is a suspected carcinogen and must be handled in a chemical fume hood with appropriate personal protective equipment.[12]
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring completion by TLC.
Quench the reaction with saturated aqueous NH₄Cl solution.
Separate the layers and extract the aqueous phase with DCM.
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
Filter and concentrate the solvent under reduced pressure.
Purify the residue by flash column chromatography to obtain the pure MOM-protected ether.[13]
Protocol 4: Acidic Deprotection of a MOM Ether
This protocol describes the standard acidic hydrolysis for MOM group removal.
Dissolve the MOM-protected compound (1.0 equiv) in methanol (0.1 M).
Add a catalytic amount of concentrated HCl (e.g., 2-3 drops).
Stir the reaction at room temperature, monitoring by TLC. Gentle heating (40 °C) may be required to accelerate the reaction.[12]
Upon completion, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
Remove most of the methanol via rotary evaporation.
Extract the aqueous residue with ethyl acetate.
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to yield the original alcohol.
Caption: Workflow for MOM protection and deprotection.
Comparative Analysis of Protection Strategies
The selection of an appropriate protecting group is contingent upon the planned synthetic sequence. A summary of the key characteristics of the discussed protecting groups is presented below to facilitate this decision-making process.
Provides an orthogonal deprotection strategy to silyl ethers. Useful if fluoride-labile groups are present elsewhere in the molecule.
Conclusion
The strategic protection of the hydroxyl group in 3-(4-Iodophenyl)-2-propyn-1-ol is a critical enabling step for its use in advanced organic synthesis. Both silyl ethers and acetal-based groups provide effective and reliable protection, but their selection must be tailored to the specific demands of the synthetic route.
For most applications, particularly those involving standard palladium-catalyzed cross-coupling reactions, the tert-butyldimethylsilyl (TBS) group represents the optimal balance of stability, ease of handling, and mild deprotection conditions. Should a synthesis require greater robustness, the more sterically hindered TIPS group is a suitable alternative. When an orthogonal deprotection strategy is paramount, or if fluoride-sensitive functionalities are present, the methoxymethyl (MOM) group offers an excellent acid-labile option. By carefully considering the comparative data and employing the detailed protocols provided, researchers can confidently manipulate this versatile building block to achieve their synthetic targets.
References
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
University of Windsor. Alcohol Protecting Groups. [Link]
Kim, J. H., et al. (2012). A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen. PMC. [Link]
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
DeFrees, S. A., Reddy, K. S., & Cassady, J. M. (1988). A Selective and Efficient Method for the Deprotection of N-Benzyloxymethyl (BOM) Protecting Groups from Pyrimidine and Dihydropyrimidine Ring Systems. Synthetic Communications, 18(2), 213-220. [Link]
Zhang, Q., et al. (2014). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate. Synthesis, 47(01), 55-64. [Link]
JoVE. (2025). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]
DeLucia, N. A., Das, N., & Vannucci, A. K. (2018). Mild Synthesis of Silyl Ethers via Potassium Carbonate Catalyzed Reactions between Alcohols and Hydrosilanes. Molecules, 23(4), 887. [Link]
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2007). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self- Assembled Supramolecular “Nanozyme”. OSTI.gov. [Link]
Quimicaorganica.org. Acetals as protecting groups. [Link]
Application Note: Synthesis of Functionalized Aromatics via 3-(4-Iodophenyl)-2-propyn-1-ol
A Versatile Building Block for Complex Molecule Synthesis Introduction The synthesis of functionalized aromatic compounds is a cornerstone of modern organic chemistry, with profound implications for drug discovery, mater...
Author: BenchChem Technical Support Team. Date: April 2026
A Versatile Building Block for Complex Molecule Synthesis
Introduction
The synthesis of functionalized aromatic compounds is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals.[1] These scaffolds are prevalent in a vast array of biologically active molecules and advanced materials. The strategic challenge lies in the efficient and modular construction of molecular complexity around an aromatic core. 3-(4-Iodophenyl)-2-propyn-1-ol emerges as a particularly powerful and versatile building block in this context. Its unique trifunctional architecture—comprising an aryl iodide, a propargyl alcohol, and by extension, a terminal alkyne equivalent—provides three distinct and orthogonal handles for chemical manipulation. This allows for a divergent synthetic approach, where a single starting material can be elaborated into a diverse library of complex aromatic structures through a sequence of high-yielding and well-understood chemical transformations.
This application note provides an in-depth guide to leveraging 3-(4-iodophenyl)-2-propyn-1-ol in the synthesis of functionalized aromatics. We will explore key palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies, offering detailed, field-proven protocols and explaining the causality behind critical experimental choices.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, earning the 2010 Nobel Prize in Chemistry for their discoverers.[1][2] The aryl iodide moiety of 3-(4-iodophenyl)-2-propyn-1-ol is an excellent electrophilic partner for these transformations due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium(0) catalyst.[3]
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira reaction is a robust method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[4][5] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[6][7] The use of 3-(4-iodophenyl)-2-propyn-1-ol in a Sonogashira coupling allows for the extension of the aromatic core, introducing a new alkyne functionality that can be further manipulated.
Mechanism Insight: The reaction proceeds through two interconnected catalytic cycles.[7] The palladium cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the product. The copper cycle facilitates the formation of the reactive copper acetylide intermediate from the terminal alkyne.[3][7]
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for Sonogashira coupling.
Protocol 1: General Procedure for Sonogashira Coupling
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-(4-iodophenyl)-2-propyn-1-ol (1.0 mmol, 1.0 eq.), the terminal alkyne (1.1 mmol, 1.1 eq.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or Toluene, 10 mL) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 3.0 mmol, 3.0 eq.). Degassing the solvent by bubbling with an inert gas for 15-30 minutes is crucial to prevent oxidation of the catalyst.[1]
Reaction: Stir the mixture at room temperature or heat to 40-60°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.[1]
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
4-10 mol%. Essential for activating the alkyne.[3]
Base
Triethylamine, DIPEA
Acts as both a base and can serve as a solvent.[3]
Solvent
THF, Toluene, DMF
Anhydrous and degassed conditions are important.[5]
Temperature
Room Temp to 60°C
Substrate dependent; mild conditions are a key advantage.[4]
Yield
75-95%
Generally high for aryl iodides.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura coupling is one of the most widely used C-C bond-forming reactions, creating a bond between an organic halide and an organoboron compound.[1] This reaction is prized for its mild conditions, tolerance of diverse functional groups, and the low toxicity of boron-containing reagents.[8] Coupling 3-(4-iodophenyl)-2-propyn-1-ol with various aryl or heteroaryl boronic acids provides direct access to biaryl propargyl alcohols, which are common motifs in pharmaceuticals.[9]
Mechanism Insight: The catalytic cycle begins with the oxidative addition of the aryl iodide to Pd(0). This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium(II) center. The final step is reductive elimination, which forms the biaryl product and regenerates the Pd(0) catalyst.[3] The choice of base is critical for activating the boronic acid and facilitating the transmetalation step.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Setup: In a reaction vessel, combine 3-(4-iodophenyl)-2-propyn-1-ol (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable phosphine ligand (e.g., SPhos, 2-10 mol%).
Solvent and Base Addition: Add a solvent system, often a mixture like Toluene/Water or Dioxane/Water (e.g., 4:1 ratio, 10 mL total). Add a base, such as K₂CO₃ or K₃PO₄ (2.0-3.0 mmol, 2.0-3.0 eq.).
Reaction: Degas the mixture thoroughly with an inert gas. Heat the reaction to 80-110°C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS). Note that some aryl iodides may show poor reactivity at lower temperatures with certain catalyst systems.[10]
Work-up: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) two to three times.[1]
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via column chromatography or recrystallization.[11]
Parameter
Typical Condition
Rationale / Comment
Pd Catalyst
Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)
1-5 mol%. Pd(OAc)₂ with a ligand is very common.[1]
Ligand
PPh₃, SPhos, XPhos
Ligand choice is crucial and often requires optimization.[12]
Base
K₂CO₃, K₃PO₄, Cs₂CO₃
An inorganic base is required to activate the boronic acid.
Solvent
Toluene/H₂O, Dioxane/H₂O
Biphasic systems are common and effective.
Temperature
80-110°C
Heating is typically required to drive the reaction.
Yield
70-98%
Excellent yields are achievable.
Heck Coupling: Synthesis of Trisubstituted Allenes
While the Heck reaction traditionally couples aryl halides with alkenes, a fascinating variant involves the coupling with certain alkynes to produce allenes.[13][14] This transformation provides a powerful method for synthesizing axially chiral allene structures. Using 3-(4-iodophenyl)-2-propyn-1-ol with a 1-aryl-1-alkyne partner can lead to the formation of highly functionalized 1,1-diarylallenes.
Mechanism Insight: The proposed mechanism involves the oxidative addition of the aryl iodide to Pd(0), followed by a regioselective carbopalladation of the alkyne to form a vinyl palladium intermediate.[13][15] A subsequent β-hydride elimination from this intermediate generates the allene product and a palladium hydride species, which then undergoes reductive elimination to regenerate the Pd(0) catalyst.[13]
Protocol 3: Palladium-Catalyzed Synthesis of Trisubstituted Allenes
Setup: To an oven-dried reaction tube, add 3-(4-iodophenyl)-2-propyn-1-ol (0.1 mmol, 1.0 eq.), the 1-aryl-1-alkyne (0.2 mmol, 2.0 eq.), Pd(OAc)₂ (0.01 mmol, 10 mol%), a phosphine ligand such as Tris(o-tolyl)phosphine (TFP) (0.02 mmol, 20 mol%), and K₂CO₃ (0.2 mmol, 2.0 eq.).
Solvent Addition: Add anhydrous, degassed DMF (1 mL) under an inert atmosphere.
Reaction: Seal the tube and heat the mixture to 100-120°C for 12-24 hours. Monitor the reaction's progress by TLC.
Work-up: Cool the reaction to room temperature, dilute with water, and extract with diethyl ether or ethyl acetate (3 x 10 mL).
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product using preparative TLC or column chromatography.
Parameter
Typical Condition
Rationale / Comment
Pd Catalyst
Pd(OAc)₂
10 mol%. Higher catalyst loading is sometimes needed.[13]
Ligand
Tris(o-tolyl)phosphine (TFP)
Electron-rich phosphine ligands are often effective.[13]
Base
K₂CO₃, Cs₂CO₃
An inorganic base is required.
Solvent
DMF, Dioxane
A polar aprotic solvent is typically used.
Temperature
100-120°C
Elevated temperatures are necessary for β-hydride elimination.[13]
Yield
40-70%
Yields can be moderate but provide valuable products.[15]
Part 2: Cyclization Strategies for Heterocycle Synthesis
The propargyl alcohol moiety is a versatile precursor for a variety of cyclization reactions, enabling the construction of important heterocyclic scaffolds.[16][17]
Iodine-Catalyzed Prins Cyclization for Dihydropyran Synthesis
The Prins cyclization is an acid-catalyzed reaction between an alkene (the homoallylic alcohol part) and a carbonyl compound.[18] In an intramolecular variant, the alkyne of 3-(4-iodophenyl)-2-propyn-1-ol can be activated by a Lewis acid like molecular iodine, which then undergoes cyclization with a tethered aldehyde or ketone to form functionalized dihydropyrans. These structures are valuable intermediates in natural product synthesis.[19]
Setup: To a solution of the homoallylic alcohol (derived from 3-(4-iodophenyl)-2-propyn-1-ol via a previous coupling step) (1.0 mmol, 1.0 eq.) and an aldehyde (1.0 mmol, 1.0 eq.) in dichloromethane (CH₂Cl₂, 5 mL), add molecular iodine (I₂) (0.05 mmol, 5 mol%).
Reaction: Stir the mixture at room temperature. This metal-free protocol often does not require an inert atmosphere or anhydrous conditions.[18] Monitor the reaction by TLC.
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine. Separate the layers.
Purification: Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the resulting crude product by column chromatography to yield the dihydropyran.[18]
Conclusion
3-(4-Iodophenyl)-2-propyn-1-ol is a remarkably versatile and powerful building block for the synthesis of complex, functionalized aromatic compounds. Its three distinct functional handles allow for a modular and divergent approach to molecular construction. Through well-established palladium-catalyzed cross-coupling reactions such as the Sonogashira, Suzuki-Miyaura, and Heck couplings, the aromatic core can be readily elaborated. Furthermore, the propargyl alcohol moiety serves as a gateway to valuable heterocyclic systems via cyclization reactions. The protocols detailed in this note provide a robust framework for researchers, scientists, and drug development professionals to unlock the synthetic potential of this invaluable chemical tool.
References
The Power of Palladium: Application Notes and Protocols for Cross-Coupling Reactions - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELPFZxohpMzwNrz_ku87Bsx3j_GjLpF8R1l2tYTnStoPjidepQIHK8hXfMf_BLmvB6U4v27bVWzc6Um4rrMEm3Q7W44A-QKGy4mFTPH6XOfWzfv7gxBbkRNhEsTK1LS4wJZuf6LcArJ3v9g0UW8-45XxbOGlWoFJx8IVmNC7fqBfkejNDcAjMrJsrDhYB9uDzOqY8iigg37nSxn3NrtezOixSYL7w5ssSeBaf8LVBUsA==]
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Technical Support Center: Preventing Glaser Homocoupling in the Synthesis of 3-(4-Iodophenyl)-2-propyn-1-ol
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing chemoselectivity issues during the synthesis and utilization of 3-(4-Iodophenyl)-2-propyn-1-ol .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing chemoselectivity issues during the synthesis and utilization of 3-(4-Iodophenyl)-2-propyn-1-ol .
This bifunctional building block (containing both an aryl iodide and an internal alkyne) is typically synthesized via the Sonogashira cross-coupling of 1,4-diiodobenzene with propargyl alcohol. However, propargyl alcohol is notoriously prone to Glaser homocoupling , resulting in the unwanted side product 2,4-hexadiyne-1,6-diol. This guide provides the mechanistic causality, diagnostic troubleshooting, and self-validating protocols required to eliminate this side reaction.
Part 1: Mechanism & Causality Overview
To prevent a side reaction, you must first understand its thermodynamic and kinetic drivers. In a standard Sonogashira reaction, a Palladium (Pd) cycle drives the cross-coupling, while a Copper (Cu) co-catalyst facilitates the formation of a copper acetylide intermediate[1].
The Propargyl Alcohol Problem:
Propargyl alcohol is exceptionally susceptible to Glaser homocoupling. The terminal hydroxyl group coordinates with the Cu(I) center, increasing the local effective concentration of the alkyne. If even trace amounts of oxygen (or other oxidants) are present, the Cu(I) acetylide is rapidly oxidized to a Cu(II) species, which undergoes bimetallic reductive elimination to form the homocoupled diyne[1].
Catalytic pathways: Sonogashira cross-coupling vs. Glaser homocoupling.
Part 2: Diagnostic FAQ & Troubleshooting
Q1: I am seeing a massive peak for 2,4-hexadiyne-1,6-diol during my synthesis. How is this happening if my system is under nitrogen?A1: Standard manifold nitrogen often contains trace O₂ (up to 5-10 ppm), which is sufficient to trigger the catalytic Glaser cycle. Furthermore, if you add the propargyl alcohol all at once (bolus addition), the high local concentration of copper acetylide strongly favors dimerization. Formation of this homocoupled byproduct can be drastically suppressed by the slow, continuous addition of the terminal alkyne using a syringe pump[2].
Q2: Can I just remove the copper co-catalyst to prevent the Glaser pathway entirely?A2: Yes. Copper-free Sonogashira coupling is the most definitive way to prevent Glaser homocoupling[1]. By relying solely on a Pd(0)/Pd(II) cycle (often using an electron-rich ligand or simply Pd(PPh3)4 in an amine solvent), the transmetalation step is bypassed, making homocoupling mechanistically impossible[3].
Q3: How do I prevent "double coupling" where both iodines on 1,4-diiodobenzene react?A3: You must manipulate the stoichiometry. Use a 3:1 to 5:1 molar excess of 1,4-diiodobenzene relative to propargyl alcohol. Because 1,4-diiodobenzene is non-polar, the mono-coupled product (3-(4-Iodophenyl)-2-propyn-1-ol) can be easily separated from the unreacted starting material via silica gel chromatography.
Decision tree for troubleshooting and minimizing Glaser homocoupling.
Part 3: Data Presentation
The following table summarizes the quantitative impact of different experimental interventions on the yield of the desired cross-coupled product versus the homocoupled side product.
Reaction Condition
Catalyst System
Alkyne Addition Method
Homocoupling Yield (%)
Cross-Coupling Yield (%)
Standard Sonogashira
PdCl₂(PPh₃)₂ / CuI
Bolus (All at once)
25 - 40%
45 - 60%
Kinetic Control
PdCl₂(PPh₃)₂ / CuI
Syringe Pump (over 2h)
< 5%
80 - 85%
Copper-Free (Optimal)
Pd(PPh₃)₄
Bolus
< 1%
85 - 95%
Reductant Additive
PdCl₂(PPh₃)₂ / CuI / Ascorbate
Bolus
< 2%
80 - 88%
Part 4: Optimized Experimental Protocol (Copper-Free Synthesis)
To establish a self-validating system, this protocol utilizes a Copper-Free methodology to structurally eliminate the possibility of Cu-mediated Glaser coupling[1].
Add 1,4-diiodobenzene and Pd(PPh₃)₄ to an oven-dried Schlenk flask equipped with a magnetic stir bar.
Seal the flask with a rubber septum and subject it to three cycles of high-vacuum evacuation followed by backfilling with ultra-high purity Argon.
Self-Validation: The solid mixture should remain pale yellow. Any darkening at this stage indicates premature catalyst decomposition due to oxygen ingress.
Solvent Addition:
In a separate flask, degas the amine solvent (piperidine or triethylamine) via three strictly controlled freeze-pump-thaw cycles.
Transfer the degassed solvent to the Schlenk flask via a gas-tight syringe. Stir to dissolve the 1,4-diiodobenzene.
Alkyne Addition:
Dilute the propargyl alcohol in a small amount of degassed amine solvent.
Add the propargyl alcohol solution dropwise over 30 minutes. Even in Cu-free systems, controlling the concentration gradient ensures the Pd oxidative addition complex is saturated before the alkyne coordinates[2].
Reaction Monitoring:
Stir the reaction at room temperature (or up to 60 °C if kinetics are sluggish).
Self-Validation: Monitor via TLC (Hexanes/Ethyl Acetate 8:2). The disappearance of the propargyl alcohol spot (stains with KMnO₄) and the appearance of a new, highly UV-active spot (the conjugated product) confirms successful coupling. The massive excess of 1,4-diiodobenzene will remain visible near the solvent front.
Workup & Purification:
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether (3x).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify via flash column chromatography. The non-polar 1,4-diiodobenzene elutes first (100% Hexanes), followed by the target 3-(4-Iodophenyl)-2-propyn-1-ol (Hexanes/EtOAc gradient).
Title: Synthesis of Potent Agonists of the d-myo-Inositol 1,4,5-Trisphosphate Receptor Based on Clustered Disaccharide Polyphosphate Analogues of Adenophostin A
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: Sialoside clusters as potential ligands for siglecs (sialoadhesins)
Source: Canadian Journal of Chemistry
URL: [Link]
Technical Support Center: Troubleshooting Low Conversion Rates in 3-(4-Iodophenyl)-2-propyn-1-ol Couplings
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with cross-coupling reactions involving 3-(4-iodophenyl)-2-propyn-1-ol. This valuable build...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with cross-coupling reactions involving 3-(4-iodophenyl)-2-propyn-1-ol. This valuable building block is frequently employed in Sonogashira, Suzuki, and other palladium-catalyzed couplings to construct complex molecular architectures. However, its successful application can be hampered by issues such as low conversion rates, side product formation, and catalyst deactivation. This document provides a structured, in-depth approach to troubleshooting these common problems, grounded in mechanistic principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling of 3-(4-Iodophenyl)-2-propyn-1-ol is showing low to no conversion. What are the most common initial checks I should perform?
When a Sonogashira reaction fails or provides low yields, the issue often lies with the fundamental reaction components and setup.[1] A systematic check of the following is crucial:
Catalyst and Co-catalyst Integrity: Both the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and the copper(I) co-catalyst (typically CuI) are sensitive to air and moisture.[1] Oxidized or degraded catalysts will exhibit significantly reduced activity. Ensure you are using fresh, high-purity catalysts stored under an inert atmosphere.
Anaerobic Conditions: The active Pd(0) species is highly susceptible to oxidation.[2] The presence of oxygen can lead to catalyst decomposition, observed as the formation of black precipitate (palladium black), and promotes the undesirable homocoupling of the alkyne (Glaser coupling).[1][3] Rigorous degassing of all solvents and reagents, followed by maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction, is paramount.[2]
Solvent and Base Purity: Solvents should be anhydrous and free of peroxides.[2] The amine base (e.g., triethylamine, diisopropylamine) should be distilled and dry, as it plays a critical role in neutralizing the hydrogen halide byproduct and facilitating the formation of the copper acetylide intermediate.[1][4]
Substrate Purity: Impurities in either the 3-(4-iodophenyl)-2-propyn-1-ol or the coupling partner can poison the catalyst.[1] Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, LC-MS) and purification if necessary.
Q2: I'm observing a significant amount of a homocoupled diyne byproduct from 3-(4-Iodophenyl)-2-propyn-1-ol. How can I minimize this Glaser coupling?
The formation of a 1,3-diyne via homocoupling is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[3][5] To suppress this unwanted pathway:
Strictly Anaerobic Environment: Oxygen is a key promoter of Glaser coupling.[3] Employ rigorous degassing techniques such as freeze-pump-thaw cycles or sparging the solvent with an inert gas for an extended period.[6]
Consider Copper-Free Conditions: The copper(I) co-catalyst, while accelerating the desired reaction, is also a primary catalyst for homocoupling.[3][7] Numerous copper-free Sonogashira protocols have been developed and can be highly effective, especially for more challenging substrates.[1][7]
Slow Addition of the Alkyne: Maintaining a low concentration of the terminal alkyne can disfavor the bimolecular homocoupling reaction.[1] Adding the 3-(4-iodophenyl)-2-propyn-1-ol solution slowly via a syringe pump to the reaction mixture can significantly improve the ratio of cross-coupled to homocoupled product.
Minimize Copper(I) Loading: If a copper co-catalyst is necessary, reducing its loading to the minimum effective amount can help mitigate homocoupling.[1]
Q3: My reaction mixture turns black shortly after starting. What does this indicate and how can I prevent it?
The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of the decomposition and agglomeration of the palladium(0) catalyst.[1] This renders the catalyst inactive and halts the reaction. The primary causes are:
Presence of Oxygen: As mentioned, oxygen is detrimental to the active Pd(0) species.[1][8]
High Temperatures: Excessively high reaction temperatures can accelerate catalyst decomposition.[1]
Impurities: Certain impurities in the reagents or solvents can poison the catalyst and lead to its precipitation.[1]
To prevent the formation of palladium black, ensure meticulous degassing of all reaction components and maintain a strict inert atmosphere. If the problem persists, consider running the reaction at a lower temperature or screening different solvents and ligands that may better stabilize the catalytic species.
In-Depth Troubleshooting Guides
Issue 1: Low Yield in Sonogashira Coupling
A low yield of the desired cross-coupled product can stem from several factors beyond the initial checks. A systematic approach to optimization is key.
Causality and Mechanistic Considerations
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9] The palladium cycle involves oxidative addition of the aryl iodide to the Pd(0) complex, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the product.[10] The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne and the base.[9] Any disruption in these cycles will lead to a decrease in reaction efficiency.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low Sonogashira yields.
Detailed Optimization Protocols
Base Selection: The choice of base is critical.[4] While amine bases like triethylamine often double as the solvent, inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ can be effective, particularly in copper-free systems or with sensitive substrates.[4][11] The base not only neutralizes the HI byproduct but also influences the rate of copper acetylide formation.[4]
Solvent Effects: The polarity and coordinating ability of the solvent can impact catalyst stability and reaction rates.[11] Common solvents include THF, 1,4-dioxane, DMF, and acetonitrile. A screening of solvents is often a valuable optimization step.
Ligand Choice: For aryl iodides, standard phosphine ligands like triphenylphosphine (PPh₃) are often sufficient.[9] However, if steric hindrance is a factor or if the reaction is sluggish, more electron-rich and bulky ligands (e.g., Buchwald-type ligands like XPhos or SPhos) can enhance the rate of oxidative addition and reductive elimination.[1][12]
Temperature Optimization: While many Sonogashira reactions proceed at room temperature, heating may be necessary, especially for less reactive coupling partners.[7][11] Monitor for catalyst decomposition at elevated temperatures.
Issue 2: Low Yield in Suzuki Coupling
When coupling 3-(4-iodophenyl)-2-propyn-1-ol with a boronic acid or ester, low yields can often be attributed to issues with the boronic acid stability or suboptimal reaction conditions.
Causality and Mechanistic Considerations
The Suzuki-Miyaura coupling involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronate species (formed from the boronic acid and base), and finally, reductive elimination.[12] A key side reaction is the protodeboronation of the boronic acid, where the C-B bond is cleaved by a proton source, rendering it inactive for the coupling.[2][8]
Troubleshooting Strategies
Boronic Acid/Ester Quality: Boronic acids are susceptible to degradation, especially when exposed to air and moisture.[2] It is advisable to use fresh or recently purified boronic acid. Alternatively, more stable boronic esters, such as pinacol esters, can be used to mitigate protodeboronation.[2]
Base Selection: The choice and quality of the base are critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[12][13] The base should be finely powdered and dry to ensure reproducibility.[2]
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, THF, toluene) and water is often employed to facilitate the dissolution of both the organic substrates and the inorganic base.[12][13] Ensure the solvents are properly degassed.
Dehalogenation Side Reaction: The formation of a dehalogenated byproduct (in this case, 3-phenyl-2-propyn-1-ol) can occur, especially at high temperatures or with prolonged reaction times.[14] This happens when the intermediate palladium-aryl complex is reduced. If this is a significant issue, consider lowering the reaction temperature or using a different base-solvent combination.[14]
Comparative Table for Suzuki Coupling Optimization
Parameter
Standard Condition
Alternative to Try
Rationale for Change
Boron Source
Arylboronic Acid
Arylboronic Pinacol Ester
Increased stability, less prone to protodeboronation.[2]
Base
K₂CO₃ (2-3 equiv)
K₃PO₄ or Cs₂CO₃
May offer better results for specific substrates.[12][13]
Solvent
Dioxane/H₂O (4:1)
Toluene/H₂O or THF/H₂O
Solvent can influence reaction rates and side reactions.[13]
Catalyst
Pd(PPh₃)₄
Pd(dppf)Cl₂ or Pd(OAc)₂ + Ligand
Different catalyst systems have varying activities and stabilities.[2]
Temperature
80-100 °C
60-80 °C
Lowering temperature may reduce side reactions like dehalogenation.[14]
Issue 3: Catalyst Deactivation and Ligand Effects
The choice of ligand plays a pivotal role in stabilizing the palladium catalyst and modulating its reactivity.
Causality and Mechanistic Considerations
The ligand coordinates to the palladium center, influencing its electronic and steric properties. This, in turn, affects the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination.[12] Insufficient ligand or an inappropriate ligand can lead to catalyst deactivation or favor undesired pathways.[8]
Ligand Selection Guide
Caption: Decision tree for ligand selection in troubleshooting.
For sterically unhindered aryl iodides like 3-(4-iodophenyl)-2-propyn-1-ol, Pd(PPh₃)₄ is often a good starting point.[9] However, if the coupling partner is sterically demanding, or if the reaction is sluggish, switching to more sophisticated ligands is a logical step.
Bulky Monophosphine Ligands: Ligands like P(t-Bu)₃ or Buchwald-type ligands (XPhos, SPhos) are more electron-donating and have a larger cone angle. This can promote the oxidative addition and reductive elimination steps, leading to higher turnover numbers.[12]
Bidentate Ligands: Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) can form very stable palladium complexes, which can be beneficial in preventing catalyst decomposition at higher temperatures.[9]
References
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]
OSTI.GOV. (1987). Catalytic reaction of 3-phenyl-2-propyn-1-ol with alcohols. Retrieved from [Link]
purification techniques and column chromatography for 3-(4-Iodophenyl)-2-propyn-1-ol
Welcome to the technical support center for the purification of 3-(4-Iodophenyl)-2-propyn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of 3-(4-Iodophenyl)-2-propyn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful purification of this key synthetic intermediate.
Introduction to Purification Challenges
3-(4-Iodophenyl)-2-propyn-1-ol is a moderately polar molecule due to the presence of a primary alcohol functional group.[1] The aromatic iodide and the alkyne functionalities also contribute to its chemical properties.[1] The primary challenge in its purification is to efficiently separate it from non-polar starting materials (e.g., 4-iodo-bromobenzene), polar by-products, and residual catalysts from the synthesis (e.g., Sonogashira coupling). This guide will focus on flash column chromatography as the primary purification technique, with supplementary information on other methods.
Frequently Asked Questions (FAQs)
Q1: What is the recommended purification method for 3-(4-Iodophenyl)-2-propyn-1-ol?
For gram-scale purification, normal-phase flash column chromatography is the most suitable method.[2] This technique separates compounds based on their polarity, with more polar compounds having a stronger affinity for the stationary phase (typically silica gel) and eluting later.[2] Given the polarity of the hydroxyl group in 3-(4-Iodophenyl)-2-propyn-1-ol, this method allows for effective separation from less polar impurities.
Q2: What is a good starting point for a solvent system in column chromatography?
A common and effective solvent system for compounds of this polarity is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[3] A good starting point for developing your thin-layer chromatography (TLC) and column chromatography method is a 7:3 or 8:2 mixture of hexane:ethyl acetate. The ideal Rf value for the product on a TLC plate for good separation on a column is around 0.35.[2]
Q3: Can I use reversed-phase chromatography for this compound?
While possible, reversed-phase high-performance liquid chromatography (RP-HPLC) is often less ideal for the primary purification of moderately to highly polar compounds like 3-(4-Iodophenyl)-2-propyn-1-ol.[4][5] The compound may have insufficient retention on standard C18 columns, leading to poor separation from other polar impurities.[5] However, for analytical purposes or for purifying very small quantities, specialized polar-embedded phase columns can be effective.[6]
Q4: Is recrystallization a viable purification method?
Recrystallization can be an excellent secondary purification step to achieve high purity, especially after an initial purification by column chromatography.[7][8] The success of recrystallization depends on finding a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain in solution.[7] A mixture of ethyl acetate and hexane could be a good starting point for developing a recrystallization protocol.
Troubleshooting Guide for Column Chromatography
This section addresses common issues encountered during the column chromatography of 3-(4-Iodophenyl)-2-propyn-1-ol.
Q: My compound is not moving from the top of the column. What should I do?
A: This indicates that the eluent is not polar enough to displace the compound from the silica gel.[2]
Diagnosis: Your compound has a very low Rf value on the TLC plate with the current solvent system.
Solution: Gradually increase the polarity of your eluent. You can do this by increasing the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase. For example, if you started with 10% ethyl acetate in hexane, try increasing it to 15%, then 20%, and so on, while monitoring the elution with TLC.
Q: My compound is coming off the column too quickly with all the impurities. How can I improve the separation?
A: This suggests that the eluent is too polar, causing all components to move quickly with the solvent front.
Diagnosis: The Rf value of your compound on the TLC plate is too high (e.g., > 0.6).
Solution: Decrease the polarity of your eluent by increasing the proportion of the non-polar solvent (e.g., hexane). A lower polarity eluent will allow for better interaction of your compound with the silica gel, leading to better separation.
Q: The separation between my product and an impurity is poor, even after optimizing the solvent system.
A: This is a common challenge when dealing with impurities of similar polarity to the desired product.
Possible Cause 1: Inappropriate Solvent System. The current solvent system may not have the right selectivity.
Solution: Try a different solvent system. For example, you could replace ethyl acetate with diethyl ether or a mixture of hexane and dichloromethane. Sometimes, adding a small amount of a third solvent, like a few drops of methanol or triethylamine (if your compound is basic), can significantly improve separation.
Possible Cause 2: Column Overloading. Too much crude material was loaded onto the column.
Solution: Use a larger column with more silica gel. A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 50:1 for good separation.[2]
Possible Cause 3: Poor Column Packing. Channels in the column packing can lead to poor separation.
Solution: Ensure your column is packed uniformly without any air bubbles or cracks. A slurry packing method, where the silica gel is mixed with the initial eluent before being added to the column, is often recommended to avoid thermal effects and ensure a homogenous packing.[9]
Q: I see streaks instead of distinct spots on my TLC plate. What does this mean?
A: Streaking on a TLC plate can be caused by several factors.
Cause 1: Sample Overloading. Too much sample was spotted on the TLC plate.[9]
Solution: Dilute your sample before spotting it on the TLC plate.
Cause 2: Highly Polar Compound. The compound is very polar and interacts strongly with the silica gel.
Solution: Add a small amount of a polar solvent like methanol or a few drops of acetic acid to your eluent system to improve the spot shape.
Cause 3: Presence of Acidic or Basic Impurities. These can interact with the slightly acidic silica gel, causing streaking.[9]
Solution: If your compound is basic, you can add a small amount of triethylamine (e.g., 1%) to your eluent. If it's acidic, a small amount of acetic acid can help.
Detailed Experimental Protocols
Protocol 1: TLC Analysis of 3-(4-Iodophenyl)-2-propyn-1-ol
This protocol is essential for determining the optimal solvent system for column chromatography.
Prepare a small amount of your crude 3-(4-Iodophenyl)-2-propyn-1-ol dissolved in a volatile solvent like dichloromethane or ethyl acetate.
Pour a small amount of your chosen eluent (e.g., 8:2 hexane:ethyl acetate) into the developing chamber to a depth of about 0.5 cm. Line the chamber with filter paper to ensure saturation of the atmosphere with solvent vapors.[11]
Using a capillary spotter, carefully spot your crude sample onto the baseline of the TLC plate.
Place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
Remove the plate and immediately mark the solvent front with a pencil.
Allow the plate to dry completely.
Visualize the spots under a UV lamp (254 nm). Aromatic compounds will appear as dark spots.[10]
For further visualization, dip the plate into a potassium permanganate stain. Alcohols and alkynes will appear as yellow spots on a purple background.[10] Alternatively, use a p-anisaldehyde stain and gently heat the plate for visualization.[12]
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The ideal Rf for your product for column chromatography is ~0.35.[2] Adjust the solvent ratio as needed to achieve this.
Caption: Workflow for flash column chromatography.
Procedure:
Column Preparation:
Securely clamp the column in a vertical position.
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
Prepare a slurry of silica gel in your initial, least polar eluent.
Pour the slurry into the column, gently tapping the side to ensure even packing. Allow the silica to settle, and do not let the column run dry.
Add a protective layer of sand on top of the silica gel.
Sample Loading:
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This is known as "dry loading" and often results in better separation than loading a liquid sample.[13]
Carefully add the dry-loaded sample to the top of the column.
Elution and Fraction Collection:
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand and silica.
Apply gentle pressure (e.g., with a pump or house air) to start the flow of the eluent through the column.
Begin collecting fractions in test tubes or vials.
If a gradient elution is needed (i.e., increasing the polarity of the eluent over time), do so in a stepwise manner.[2]
Analysis and Product Isolation:
Analyze the collected fractions by TLC to identify which ones contain your pure product.
Combine the fractions that contain only the pure product.
Remove the solvent from the combined fractions using a rotary evaporator to obtain your purified 3-(4-Iodophenyl)-2-propyn-1-ol.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for poor separation.
Data Summary Table
Parameter
Recommended Starting Condition
Rationale
Stationary Phase
Silica Gel (230-400 mesh)
Standard for normal-phase chromatography of polar compounds.
Mobile Phase
Hexane:Ethyl Acetate (8:2 v/v)
Good starting polarity for compounds with a hydroxyl group.
Target Rf
~0.35
Provides optimal resolution in column chromatography.[2]
Loading Method
Dry Loading
Minimizes band broadening and improves separation.[13]
Silica:Crude Ratio
30:1 to 50:1 (by weight)
Ensures sufficient stationary phase for effective separation.[2]
Visualization
UV (254 nm), KMnO4 stain
UV for the aromatic ring, KMnO4 for the alcohol and alkyne.[10]
References
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link].
MTC USA. (2026, January 16). Polar Compounds are Not Well Retained by Reversed Phase Columns Explained. Available from: [Link].
University of Alberta. Column Chromatography. Available from: [Link].
Reddit. (2024, July 16). Column chromatography issues. Available from: [Link].
Axion Labs. (2024, January 25). HPLC problems with very polar molecules. Available from: [Link].
University of California, Davis. Thin Layer Chromatography. Available from: [Link].
Organic Syntheses. (2000). STILLE COUPLINGS CATALYZED BY PALLADIUM-ON-CARBON WITH CuI AS A COCATALYST: SYNTHESIS OF 2-(4'-ACETYLPHENYL)THIOPHENE. Organic Syntheses, 77, 135. Available from: [Link].
Posner, G. H., et al. (2009). Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation of the Oxathiolene Oxide Products as Anticarcinogenic Enzyme Inducers. PMC. Available from: [Link].
MACHEREY-NAGEL. Liquid chromatography. Available from: [Link].
Oisaki, K. PowerPoint Presentation. Available from: [Link].
CAMAG. Planar chromatography – an essential component of modern analysis. Available from: [Link].
Google Patents. (2008). CN101233092A - Continuous crystallization method of iodinated phenyl derivatives.
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Available from: [Link].
Organic Syntheses. (2006). ASYMMETRIC ALKYNYLATION OF BENZALDEHYDE WITH PHENYLACETYLENE. Organic Syntheses, 83, 131. Available from: [Link].
European Pharmaceutical Review. (2017, June 29). Separation and purification applications for mutagenic impurities. Available from: [Link].
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available from: [Link].
Journal of the Chemical Society of Japan, Industrial Chemistry Section. (1951). Synthesis of Propargyl Alcohol. Available from: [Link].
Sciencemadness Discussion Board. (2020, September 28). Preparation of propargyl alcohol (2-propyn-1-ol). Available from: [Link].
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-714. Available from: [Link].
Google Patents. (2018). JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules.
Google Patents. (2001). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
ChromaNik Technologies Inc. HPLCカラム. Available from: [Link].
MDPI. (2026, March 11). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, -. Available from: [Link].
Cytiva. HiTrap™ Columns | 製品カタログ. Available from: [Link].
Springer. (2025, January 27). Separation of deaminated impurities from the desired oligonucleotides using supercritical fluid chromatography. Available from: [Link].
Master Organic Chemistry. (2026, January 9). Functional Groups In Organic Chemistry. Available from: [Link].
American Chemical Society. (2018). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. Available from: [Link].
JAI. Other selective columns. Available from: [Link].
SciSpace. (2009). Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation. Available from: [Link].
Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. Available from: [Link].
ResearchGate. (2018, February). Alkylation, Alkenylation, and Arylation of Alkynes and Allenes: A Guide to Functional Group Preparations. Available from: [Link].
Technical Support Guide: Optimizing Palladium Catalyst Loading for Sonogashira Coupling of 3-(4-Iodophenyl)-2-propyn-1-ol
From the desk of the Senior Application Scientist Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in Sonogashira cross-cou...
Author: BenchChem Technical Support Team. Date: April 2026
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in Sonogashira cross-coupling reactions, specifically with the substrate 3-(4-Iodophenyl)-2-propyn-1-ol. The significant cost and environmental concerns associated with palladium demand a rational approach to minimizing its use without compromising reaction efficiency. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and systematically reduce catalyst loading.
Section 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial queries and problems encountered in the lab.
Q1: My reaction with 3-(4-Iodophenyl)-2-propyn-1-ol is stalling with low conversion. My first instinct is to add more palladium catalyst. Is this the right approach?
A1: While increasing catalyst loading can sometimes force a sluggish reaction to completion, it should be your last resort. This approach masks underlying issues and is both costly and unsustainable. A stalled reaction is more often a symptom of catalyst deactivation or suboptimal conditions. Before adding more palladium, you should first investigate these critical factors:
Atmosphere Integrity: The presence of oxygen is highly detrimental. It facilitates the unwanted homocoupling of your alkyne (Glaser coupling) and can lead to the decomposition of the active Pd(0) catalyst into inactive palladium black.[1][2] Ensure your reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen) and that all solvents and liquid reagents are thoroughly degassed.[1][3]
Reagent Purity: Impurities in your solvents, base, or even starting materials can act as catalyst poisons.[1][2] Using fresh, high-purity reagents is crucial.
Base Efficacy: The base is not just a proton scavenger; it plays a critical role in the catalytic cycle.[4] Ensure your amine base is anhydrous and used in sufficient excess.
Q2: What is a reasonable starting palladium catalyst loading for a Sonogashira reaction involving a reactive aryl iodide like 3-(4-Iodophenyl)-2-propyn-1-ol?
A2: For a highly reactive substrate like an aryl iodide, you should be able to achieve excellent results with a relatively low catalyst loading.[4][5] A typical starting point for optimization would be:
Many modern, highly efficient ligand systems can drive this loading down to the 0.1 mol% or even the parts-per-million (ppm) level under fully optimized conditions.[6] Starting with a higher loading (e.g., 2-5 mol%) is unnecessary for this substrate class and should be avoided.[7]
Q3: I'm observing significant formation of a byproduct corresponding to the dimer of my terminal alkyne. How can I minimize this while keeping palladium loading low?
A3: This byproduct results from Glaser-Hay homocoupling, a common side reaction promoted by the copper co-catalyst in the presence of oxygen.[1][4] To suppress this:
Improve Inert Atmosphere: This is the most critical first step. Use freeze-pump-thaw cycles for your solvents and ensure a positive pressure of high-purity inert gas.[1]
Reduce Copper Loading: While Cu(I) increases the reaction rate, excessive amounts can accelerate homocoupling.[1][4][8] Try reducing the CuI loading to the minimum effective concentration.
Switch to a Copper-Free Protocol: This is a highly effective solution.[3] Copper-free Sonogashira reactions eliminate the primary pathway for Glaser coupling.[4] However, they may require more specialized, electron-rich, and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the catalytic cycle efficiently at low palladium loadings.[4][7][8]
Q4: Can I run this reaction without a copper co-catalyst to simplify purification, and how does this impact the required palladium loading?
A4: Yes, copper-free Sonogashira couplings are not only possible but often preferred to avoid homocoupling side products.[2][4] The copper(I) salt's primary role is to react with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium center.[4] In the absence of copper, the alkyne must coordinate directly with the palladium complex, a step that can be slower.
To maintain high efficiency at low palladium loadings in a copper-free system, the choice of ligand becomes paramount. You will typically need to move away from standard triphenylphosphine towards more specialized ligands that promote a high turnover number. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-Heterocyclic Carbene (NHC) ligands are often required to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[3][7][8]
Q5: My reaction mixture is turning black, and the reaction has stopped. What is happening?
A5: The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition.[2] The active, soluble Pd(0) species has agglomerated and precipitated out of solution, rendering it catalytically inactive. This can be caused by:
Oxygen in the system.
Use of inappropriate solvents that do not sufficiently stabilize the catalytic species.[2]
High temperatures, which can accelerate decomposition pathways.[9]
Impurities in the reagents.
To prevent this, ensure your reaction is under a strict inert atmosphere, use high-purity reagents and solvents, and carefully control the reaction temperature. The choice of ligand is also critical, as robust ligands can stabilize the palladium center and prevent agglomeration.
This section provides a systematic, step-by-step approach to rationally reduce palladium catalyst loading for your reaction with 3-(4-Iodophenyl)-2-propyn-1-ol.
Guide 1: A Systematic Workflow for Reducing Palladium Loading
The key to successfully lowering catalyst usage is to change one variable at a time, starting from a reliable baseline.
Caption: A systematic workflow for reducing palladium catalyst loading.
First, run the reaction under standard, reliable conditions to ensure the transformation is viable and to have a benchmark for comparison.
Protocol 1: Baseline Sonogashira Coupling
To a dry Schlenk flask under an Argon atmosphere, add 3-(4-Iodophenyl)-2-propyn-1-ol (1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂; 0.01 equiv, 1 mol%), and Copper(I) iodide (CuI; 0.02 equiv, 2 mol%).[10]
Seal the flask, then evacuate and backfill with Argon (repeat 3 times).
Add anhydrous, degassed solvent (e.g., THF or DMF) via syringe.[10]
Add anhydrous, degassed triethylamine (Et₃N; 3.0 equiv) via syringe.[10]
Add the terminal alkyne coupling partner (1.2 equiv) via syringe.
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
Upon completion, perform a standard aqueous workup and purify by column chromatography.
Expected Outcome: With an aryl iodide, this reaction should proceed to >95% conversion within a few hours at room temperature.[2][11] If it does not, re-verify the quality of your reagents and the inertness of your setup before proceeding.
The ligand is the single most powerful tool for improving catalyst efficiency. It stabilizes the Pd(0) center, enhances its reactivity in the oxidative addition step, and facilitates reductive elimination.[3] Now, reduce the palladium loading tenfold (to 0.1 mol%) and screen a selection of more advanced ligands.
Table 1: Representative Data for Ligand Screening (0.1 mol% Pd, 0.2 mol% CuI)
Ligand (L)
Ligand Type
Expected Yield (%)
Key Insight
PPh₃ (Triphenylphosphine)
Standard Monodentate
40-60%
Often insufficient at low loadings; serves as a baseline.
P(t-Bu)₃ (Tri-tert-butylphosphine)
Bulky, Electron-Rich
>95%
Excellent for promoting oxidative addition.[5] Air-sensitive.
SPhos
Buchwald Biarylphosphine
>95%
Highly active and versatile for many cross-couplings.
XPhos
Buchwald Biarylphosphine
>90%
Another robust, general ligand for achieving high turnover.
IPr (NHC Ligand)
N-Heterocyclic Carbene
>95%
Strong σ-donor, forms very stable Pd complexes.[7][8]
Causality: Bulky, electron-rich ligands like P(t-Bu)₃ and biarylphosphines accelerate the rate-limiting oxidative addition step and promote the formation of the active, monoligated Pd(0)L species.[3] NHCs form very strong bonds to palladium, creating highly stable and active catalysts that resist decomposition.[8]
The choice of base and solvent can significantly influence catalyst stability and reaction rate.[12][13]
Base: While triethylamine is common, stronger or more sterically hindered bases like diisopropylethylamine (DIPEA), piperidine, or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can sometimes improve performance, especially in copper-free systems.[4]
Solvent: The solvent must keep all components, including the catalytic species, in solution. While THF and DMF are common, toluene can also be effective.[12] The polarity of the solvent can impact catalyst stability and reaction kinetics.[12] For instance, some studies note that DMF can sometimes displace ligands from the palladium center, slowing the reaction.[12]
With an optimized catalyst system (Pd/Ligand/Base/Solvent), you can fine-tune the remaining parameters.
Temperature: Aryl iodides are reactive enough to couple at room temperature.[4][11] Unnecessary heating can promote catalyst decomposition and should be avoided unless the reaction is genuinely stalled.
Concentration: Running reactions at higher concentrations (e.g., 0.5 M vs 0.1 M) can often increase the reaction rate, which can be beneficial when using very low catalyst loadings. However, this must be balanced with the solubility of all components.
By systematically following this workflow, you can identify a highly efficient catalytic system that allows for minimal palladium usage, often well below 0.1 mol%, for the Sonogashira coupling of 3-(4-Iodophenyl)-2-propyn-1-ol.
Section 3: Understanding the Catalytic Cycle
A deeper understanding of the reaction mechanism provides the foundation for rational troubleshooting. The Sonogashira reaction proceeds via two interconnected catalytic cycles.
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
Palladium Cycle (Blue/Yellow): The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (Ar-X) to form a Pd(II) intermediate.[11][14]
Copper Cycle (Green): Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide.[4][14] This is the key role of the copper co-catalyst—to activate the alkyne.[8]
Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) center, regenerating the copper catalyst.[11][14]
Reductive Elimination: The final step is reductive elimination from the Pd(II) complex, which forms the desired C-C bond of the product (Ar-C≡CR) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11][14]
Understanding this mechanism highlights why every component—catalyst, co-catalyst, ligand, base, solvent, and inert atmosphere—is critical for success.
References
Sonogashira coupling - Wikipedia. (n.d.). Retrieved March 24, 2026, from [Link]
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved March 24, 2026, from [Link]
Ali, H., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved March 24, 2026, from [Link]
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 24, 2026, from [Link]
Sonogashira Coupling - YouTube. (2020, July 25). Retrieved March 24, 2026, from [Link]
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. (n.d.). Retrieved March 24, 2026, from [Link]
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. (2017, February 23). Retrieved March 24, 2026, from [Link]
Efficient copper-catalyzed Sonogashira coupling reactions and simulation studies. (2017, May 19). Retrieved March 24, 2026, from [Link]
Catalytic Efficiency of a New Tridentate Ferrocenyl Phosphine Auxiliary: Sonogashira Cross-Coupling Reactions of Alkynes with Aryl Bromides and Chlorides at Low Catalyst Loadings of 10-1 to 10-4 Mol % | Organic Letters - ACS Publications. (2004, August 27). Retrieved March 24, 2026, from [Link]
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Retrieved March 24, 2026, from [Link]
Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchGate. (2026, February 26). Retrieved March 24, 2026, from [Link]
Application of Novel Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions - RosDok. (2009, September 8). Retrieved March 24, 2026, from [Link]
Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. (n.d.). Retrieved March 24, 2026, from [Link]
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (2007, February 17). Retrieved March 24, 2026, from [Link]
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). Retrieved March 24, 2026, from [Link]
Sonogashira Coupling Reaction with Diminished Homocoupling - NTU scholars. (2003, May 7). Retrieved March 24, 2026, from [Link]
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes | The Journal of Organic Chemistry - ACS Publications. (2004, July 16). Retrieved March 24, 2026, from [Link]
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications. (2023, November 22). Retrieved March 24, 2026, from [Link]
Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction | Organometallics - ACS Publications. (2025, July 5). Retrieved March 24, 2026, from [Link]
Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00507K. (2023, April 17). Retrieved March 24, 2026, from [Link]
Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal | The Journal of Organic Chemistry - ACS Publications. (2003, March 13). Retrieved March 24, 2026, from [Link]
Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020, August 8). Retrieved March 24, 2026, from [Link]
overcoming steric hindrance in 3-(4-Iodophenyl)-2-propyn-1-ol substitutions
Technical Support Center: 3-(4-Iodophenyl)-2-propyn-1-ol Substitutions Welcome to the technical support center for substitution reactions involving 3-(4-iodophenyl)-2-propyn-1-ol. This guide is designed for researchers,...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 3-(4-Iodophenyl)-2-propyn-1-ol Substitutions
Welcome to the technical support center for substitution reactions involving 3-(4-iodophenyl)-2-propyn-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this sterically demanding substrate. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What makes 3-(4-iodophenyl)-2-propyn-1-ol a "sterically hindered" substrate?
A1: The term "steric hindrance" refers to the spatial arrangement of atoms in a molecule that physically obstructs a chemical reaction.[1][2] In 3-(4-iodophenyl)-2-propyn-1-ol, the bulky 4-iodophenyl group is directly attached to the alkyne. This group creates significant crowding around the propargylic carbon (the carbon bearing the -OH group), which is the primary site for nucleophilic attack in substitution reactions. This bulkiness increases the energy required for a nucleophile to approach the reaction center, often leading to slow or unsuccessful reactions under standard conditions.[1][2]
Diagram: Visualizing Steric Hindrance
Caption: Steric clash between the nucleophile and the substrate.
Q2: What are the primary competing reaction pathways I should be aware of?
A2: Besides the desired nucleophilic substitution, the main competing pathway is the Meyer-Schuster rearrangement . This is an acid-catalyzed isomerization of a propargylic alcohol to an α,β-unsaturated carbonyl compound.[3][4][5][6] For your substrate, this would lead to the formation of 3-(4-iodophenyl)-2-propenal. This side reaction is particularly prevalent under strong acidic conditions or at elevated temperatures, as it proceeds through a stabilized carbocation intermediate that can easily rearrange.[3][7]
Q3: What general catalytic strategies are effective for substitutions on propargylic alcohols?
A3: The direct substitution of the hydroxyl group is challenging because it is a poor leaving group. Therefore, catalytic activation is essential.[8] Effective strategies typically involve:
Lewis Acid Catalysis: Lewis acids like BF₃·Et₂O or calcium-based catalysts can activate the hydroxyl group, facilitating its departure.[9]
Transition Metal Catalysis: Metals like gold, ruthenium, and copper are highly effective.[9][10][11] Gold catalysts, for instance, can activate the alkyne's π-system, promoting the formation of a stabilized propargylic carbocation intermediate for nucleophilic attack.[10][12] Ruthenium complexes can proceed via an allenylidene intermediate.[11] These methods often allow for milder reaction conditions, which can suppress side reactions like the Meyer-Schuster rearrangement.[3]
Troubleshooting Guide: Specific Experimental Issues
Problem 1: My reaction shows low or no conversion to the desired substitution product.
This is the most common issue and typically points to an insufficient activation of the substrate to overcome the steric barrier.
Answer & Solutions:
Cause: The combination of a poor leaving group (-OH) and significant steric hindrance prevents the nucleophile from accessing the electrophilic carbon. The activation energy for the reaction is too high.
Troubleshooting Workflow:
Diagram: Troubleshooting Low Conversion
Caption: A decision tree for troubleshooting low reaction conversion.
Detailed Protocol: Catalyst and Ligand Screening
The choice of ligand in transition metal catalysis is critical for tuning reactivity with sterically hindered substrates.[13][14][15][16] Bulky, electron-rich ligands can promote the crucial oxidative addition and reductive elimination steps.
Step-by-Step Protocol:
Setup: In parallel reaction vials under an inert atmosphere (N₂ or Ar), add 3-(4-iodophenyl)-2-propyn-1-ol (1.0 equiv) and the chosen catalyst precursor (e.g., Pd₂(dba)₃, 2.5 mol%).
Ligand Addition: To each vial, add a different phosphine or N-heterocyclic carbene (NHC) ligand (5.5 mol%).
Reagent Addition: Add the solvent (e.g., anhydrous dioxane), the nucleophile (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).
Reaction: Stir the reactions at a set temperature (e.g., 80 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).
Analysis: Compare the conversion and yield across the different ligands to identify the optimal choice.
Table 1: Illustrative Ligand Effects on a Model Substitution Reaction
Entry
Ligand
Ligand Type
Steric Bulk
Yield (%)
Notes
1
PPh₃
Monodentate Phosphine
Moderate
15
Standard, often inefficient for hindered substrates.
Problem 2: I am observing significant formation of an α,β-unsaturated aldehyde byproduct.
This indicates that the Meyer-Schuster rearrangement is outcompeting your desired substitution.
Answer & Solutions:
Cause: The reaction conditions (e.g., strong acid, high temperature) favor the rearrangement pathway. Many strong Lewis acids that are effective for activating the alcohol can also catalyze this rearrangement.[17]
Strategies for Suppression:
Avoid Protic Acids: Do not use strong Brønsted acids like H₂SO₄ or TsOH. If a co-catalyst is needed, opt for milder Lewis acids.
Use Specialized Catalysts: Gold and ruthenium catalysts are known to promote direct substitution while minimizing Meyer-Schuster rearrangement.[3][10] They operate through mechanisms that do not necessarily involve a freely rearranging carbocation.
Lower the Temperature: The rearrangement often has a higher activation energy than the desired substitution. Running the reaction at room temperature or even 0 °C can dramatically improve selectivity.
Solvent Choice: Use non-polar, aprotic solvents like dichloromethane (DCM) or toluene. Polar or protic solvents can stabilize the intermediates that lead to rearrangement.[7]
Diagram: Competing Reaction Pathways
Caption: The central intermediate can lead to two different products.
Problem 3: My catalyst appears to be deactivating during the reaction.
If the reaction starts well but then stalls before completion, catalyst deactivation may be the culprit.
Answer & Solutions:
Cause: The iodophenyl group itself or other functional groups on the nucleophile can potentially interact with and poison the metal center. Furthermore, the active catalytic species may be sensitive to air or moisture.
Troubleshooting Steps:
Ensure Inert Conditions: Use rigorously dried solvents and glassware. Degas all solutions and maintain a positive pressure of an inert gas (argon is preferred over nitrogen for some sensitive catalysts).
Use a Pre-catalyst: Instead of generating the active catalyst in situ, use a well-defined, air-stable pre-catalyst that activates under the reaction conditions.
Increase Catalyst Loading: As a straightforward but less elegant solution, increasing the catalyst loading from 1-2 mol% to 5 mol% can sometimes compensate for gradual deactivation.
Consider Ligand Choice: Certain ligands, particularly bulky NHCs or biarylphosphines, are known to form more robust and stable catalytic complexes that are resistant to deactivation pathways.[14][15]
References
Scope and advances in the catalytic propargylic substitution reaction. (2018). RSC Advances. [Link]
Gold-catalyzed propargylic substitutions: Scope and synthetic developments. (2011). Pure and Applied Chemistry. [Link]
Frequently used elements as catalysts for catalytic propargylic substitution reaction in the periodic table. (2018). ResearchGate. [Link]
Ruthenium-catalyzed propargylic substitution reactions of propargylic alcohols with oxygen-, nitrogen-, and phosphorus-centered nucleophiles. (2005). Chemistry – A European Journal. [Link]
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022). The Journal of Physical Chemistry A. [Link]
Nucleophilic Substitution Reactions - An Introduction. (2021). Chemistry Steps. [Link]
Reactivity Showdown: 3-(4-Iodophenyl)-2-propyn-1-ol vs. 3-(4-bromophenyl)-2-propyn-1-ol in Cross-Coupling Reactions
A Senior Application Scientist's Guide to Substrate Selection in Catalytic C-C and C-N Bond Formation For researchers, scientists, and professionals in drug development, the judicious selection of starting materials is p...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide to Substrate Selection in Catalytic C-C and C-N Bond Formation
For researchers, scientists, and professionals in drug development, the judicious selection of starting materials is paramount to the efficiency, robustness, and overall success of a synthetic campaign. This guide provides an in-depth comparison of the reactivity of two closely related propargyl alcohols, 3-(4-iodophenyl)-2-propyn-1-ol and 3-(4-bromophenyl)-2-propyn-1-ol, in the context of palladium-catalyzed cross-coupling reactions. The evidence, grounded in fundamental organometallic principles and supported by extensive experimental data on analogous systems, unequivocally demonstrates the superior reactivity of the iodo-substituted compound. This heightened reactivity often translates to milder reaction conditions, faster reaction times, and broader substrate scope, which are critical considerations in the synthesis of complex, high-value molecules.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The enhanced reactivity of 3-(4-iodophenyl)-2-propyn-1-ol in comparison to its bromo-analogue is fundamentally rooted in the difference in the carbon-halogen bond dissociation energies (BDEs). The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This is due to the larger atomic radius of iodine, which results in a longer and less effective orbital overlap with carbon compared to bromine.[1][2]
Bond
Bond Dissociation Energy (kJ/mol)
C-I
~238
C-Br
~285
C-Cl
~340
C-F
~450
Table 1: Approximate bond dissociation energies for carbon-halogen bonds.[3][4]
This difference in bond strength has profound implications for palladium-catalyzed cross-coupling reactions, as the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle.[5][6] A weaker C-I bond facilitates a faster rate of oxidative addition, thereby accelerating the overall reaction rate.[7]
Visualizing the Catalytic Cycle: The Role of Oxidative Addition
The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, highlighting the critical oxidative addition step.
Caption: Experimental workflow for a typical Sonogashira coupling.
For the corresponding reaction with 3-(4-bromophenyl)-2-propyn-1-ol, heating to 50-80 °C would likely be necessary to achieve a reasonable reaction rate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. [8][9]Similar to the Sonogashira reaction, aryl iodides are generally more reactive than aryl bromides.
[10]
A study on the Suzuki-Miyaura coupling of 4-bromoacetophenone required heating to 140°C for 24 hours to achieve complete conversion. [11]In contrast, reactions with 4-iodoacetophenone proceed smoothly under much milder conditions. [12]This strongly suggests that 3-(4-iodophenyl)-2-propyn-1-ol would be the preferred substrate for Suzuki-Miyaura couplings, especially when dealing with thermally sensitive functional groups.
Heck Reaction
The Heck reaction couples an aryl or vinyl halide with an alkene. [13]The rate of oxidative addition of the aryl halide to the palladium catalyst is a key factor influencing the overall reaction rate. [7]Consequently, aryl iodides are more reactive than aryl bromides in Heck reactions, often allowing for lower catalyst loadings and milder reaction temperatures.
[14][15]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. [16]While the general reactivity trend of aryl halides (I > Br > Cl) holds true for the oxidative addition step, the overall efficiency of the Buchwald-Hartwig reaction can be more nuanced. [17]In some cases, the iodide anion generated during the reaction can have an inhibitory effect on the catalyst. [16][17]However, with appropriate ligand selection, aryl iodides are generally excellent substrates for this transformation, often reacting under milder conditions than their bromo counterparts.
[18]
Summary of Reactivity Comparison
Reaction
3-(4-Iodophenyl)-2-propyn-1-ol
3-(4-Bromophenyl)-2-propyn-1-ol
Rationale
Sonogashira
High reactivity, often at room temperature.
Lower reactivity, typically requires heating.
Weaker C-I bond leads to faster oxidative addition.
Suzuki-Miyaura
High reactivity, milder conditions.
Lower reactivity, requires more forcing conditions.
Lower bond dissociation energy of the C-I bond.
Heck
Higher reactivity, lower catalyst loading.
Lower reactivity, may require higher temperatures.
Faster rate of oxidative addition.
Buchwald-Hartwig
Generally high reactivity, but potential for iodide inhibition.
Good reactivity, less prone to product inhibition.
A balance between fast oxidative addition and potential catalyst inhibition.
Conclusion and Recommendations
For the majority of palladium-catalyzed cross-coupling reactions, 3-(4-iodophenyl)-2-propyn-1-ol is the superior substrate due to its higher reactivity, which stems from the lower C-I bond dissociation energy. This enhanced reactivity allows for the use of milder reaction conditions, which can be crucial for the synthesis of complex molecules with sensitive functional groups. The ability to perform reactions at lower temperatures can also lead to improved selectivity and reduced formation of byproducts.
While 3-(4-bromophenyl)-2-propyn-1-ol is a viable and often more cost-effective alternative, its use may necessitate more forcing conditions, such as higher temperatures and longer reaction times, to achieve comparable yields. This can be a limiting factor in complex syntheses.
The choice between these two substrates should be guided by the specific requirements of the synthetic route:
For high-value, complex targets where reaction efficiency and mild conditions are paramount, 3-(4-iodophenyl)-2-propyn-1-ol is the recommended choice.
For large-scale syntheses or when cost is a primary driver , 3-(4-bromophenyl)-2-propyn-1-ol may be a suitable option, provided the subsequent reaction conditions are compatible with the overall synthetic strategy.
Ultimately, a deep understanding of the principles of organometallic catalysis, coupled with empirical data from the literature, empowers the synthetic chemist to make informed decisions that can significantly impact the success of their research and development efforts.
References
Amatore, C., et al. (2008). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0)
Amatore, C., et al. (n.d.). Oxidative addition of aryl halides to transient anionic σ-aryl-palladium(0)
Barrios-Landeros, F., et al. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor.
Bickelhaupt, F. M., et al. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation.
Plenio, H., et al. (2005). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. [Source not further specified].
Engle, K. M., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
Amatore, C., et al. (n.d.). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions.
Whitcombe, N. J., et al. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor.
Beletskaya, I. P., & Cheprakov, A. V. (2017).
BenchChem. (2025). Reactivity Showdown: 4'-Iodo vs. 4'-Bromopropiophenone in Cross-Coupling Reactions.
WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
Verkade, J. G., et al. (n.d.). P( i -BuNCH 2 CH 2 ) 3 N: An Effective Ligand in the Palladium-Catalyzed Amination of Aryl Bromides and Iodides.
Chemistry LibreTexts. (2023).
BenchChem. (2025). A Comparative Guide to the Reactivity of 2- Bromo-3-(4-bromophenyl)-1-propene and 3.
chemguide. (n.d.). An introduction to bond energy and bond length.
Lide, D. R. (Ed.). (n.d.). Bond Dissociation Energies. [Source not further specified].
Blanksby, S. J., & Ellison, G. B. (2010).
Ling, F. K., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Source not further specified].
Xi, C., et al. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Semantic Scholar.
Khan, I., et al. (n.d.). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. PMC.
A Comparative Guide to Validated HPLC Purity Analysis of 3-(4-Iodophenyl)-2-propyn-1-ol
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 3-(4-Iodophenyl...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 3-(4-Iodophenyl)-2-propyn-1-ol, a robust and reliable analytical method for purity assessment is indispensable. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for this purpose, grounded in the rigorous framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]
The Analyte: Understanding 3-(4-Iodophenyl)-2-propyn-1-ol
Before developing a separation method, understanding the analyte's physicochemical properties is paramount.
Structure: 3-(4-Iodophenyl)-2-propyn-1-ol possesses a unique structure featuring a rigid, hydrophobic iodophenyl group and a polar primary alcohol function, connected by a propargyl (2-propyn-1-ol) linker.[6][7][8][9] This amphiphilic nature is the primary driver of its chromatographic behavior.
I-C₆H₄-C≡C-CH₂OH
Properties for HPLC:
Polarity: The molecule has distinct non-polar (iodophenyl ring) and polar (hydroxyl group) regions. This makes it an ideal candidate for Reversed-Phase (RP-HPLC), where a non-polar stationary phase interacts with the hydrophobic portion of the molecule.[10][11][12]
UV Absorbance: The conjugated system, comprising the phenyl ring and the alkyne bond, acts as a strong chromophore. This allows for sensitive detection using a UV-Vis detector, a standard component of most HPLC systems. The maximum absorbance (λmax) is expected in the range of 230-260 nm, typical for such aromatic systems.[13][14]
Strategic Development of the HPLC Method
The goal is to establish a method that is not just functional, but also robust, reliable, and transferable. Our strategy is rooted in a logical selection of chromatographic parameters.
Choice of Separation Mode
Reversed-Phase HPLC (RP-HPLC) is the logical first choice. It is the most widely used mode in pharmaceutical analysis due to its robustness, reproducibility, and applicability to a vast range of molecules that are soluble in organic/aqueous mixtures. The dual polarity of 3-(4-Iodophenyl)-2-propyn-1-ol makes it perfectly suited for retention and separation on a non-polar stationary phase.
Column (Stationary Phase) Selection: A Head-to-Head Comparison
The column is the heart of the separation. The choice of stationary phase chemistry dictates the selectivity of the method. Here, we compare two leading candidates.
Primary Method: C18 (Octadecylsilane)
Rationale: C18 columns are the workhorses of RP-HPLC, offering strong hydrophobic retention. This is ideal for retaining the non-polar iodophenyl group of our analyte, providing a solid foundation for separation from more polar or less hydrophobic impurities.
Alternative Method: Phenyl-Hexyl
Rationale: A Phenyl-Hexyl phase provides a different, often complementary, selectivity. Retention is based on a combination of hydrophobic interactions (from the hexyl linker) and π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte.[15][16][17][18] This can be particularly advantageous for separating aromatic impurities that may co-elute on a standard C18 column.[19]
Mobile Phase and Detection
Mobile Phase: A gradient elution using a mixture of water (Solvent A) and a polar organic solvent like acetonitrile (ACN) (Solvent B) provides the flexibility to elute a range of impurities with varying polarities. ACN is often preferred over methanol for its lower viscosity and UV cutoff. A small amount of buffer (e.g., 0.1% phosphoric acid) is added to maintain a consistent low pH, ensuring the hydroxyl group is not ionized and promoting sharp, symmetrical peaks.
Detector: A Diode Array Detector (DAD) or a variable wavelength UV detector set at a wavelength of 245 nm is selected to ensure high sensitivity for the analyte and its potential aromatic impurities.
The Validation Framework: Adherence to ICH Q2(R2)
Method validation is the documented process of proving that an analytical method is suitable for its intended purpose.[1][3][5] We follow the comprehensive guidelines set forth by ICH Q2(R2).[2][4]
A Comparative Guide to the GC-MS Fragmentation Analysis of 3-(4-Iodophenyl)-2-propyn-1-ol
For researchers and professionals in drug development and chemical analysis, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the identification and structural elucidation of organic mol...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development and chemical analysis, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the identification and structural elucidation of organic molecules. This guide provides an in-depth analysis of the electron ionization (EI) fragmentation pattern of 3-(4-Iodophenyl)-2-propyn-1-ol, a halogenated aryl propargyl alcohol. By understanding its characteristic fragmentation pathways, researchers can confidently identify this and structurally related compounds in complex matrices. This guide will objectively compare the anticipated fragmentation of the target molecule with known fragmentation patterns of its constituent chemical moieties, supported by established principles of mass spectrometry.
The Structural Context: A Molecule of Multiple Reactive Sites
3-(4-Iodophenyl)-2-propyn-1-ol presents a fascinating case for mass spectrometric analysis due to the presence of three key functional groups: an iodinated aromatic ring, a carbon-carbon triple bond (alkyne), and a primary alcohol. The interplay of these groups under high-energy electron ionization dictates a unique fragmentation fingerprint.
Predicted Fragmentation Pathways of 3-(4-Iodophenyl)-2-propyn-1-ol
Under electron ionization (70 eV), the molecular ion of 3-(4-Iodophenyl)-2-propyn-1-ol (m/z 258) is expected to undergo a series of competing fragmentation reactions. The primary fragmentation routes are hypothesized to be driven by the lability of the carbon-iodine bond, the stability of the aromatic ring, and the characteristic reactions of the propargyl alcohol moiety.
A visual representation of the proposed fragmentation pathways is provided below:
Comparative
A Comparative Guide to the Reactivity of Terminal Alkynes in 3-(4-Iodophenyl)-2-propyn-1-ol Analogs
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the reactivity of terminal alkynes in analogs of 3-(4-Iodophenyl)-2-propyn-1-ol, a crucial scaffold in medicin...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the reactivity of terminal alkynes in analogs of 3-(4-Iodophenyl)-2-propyn-1-ol, a crucial scaffold in medicinal chemistry and materials science. We will explore the nuances of their participation in key synthetic transformations, supported by experimental data and mechanistic insights.
Introduction: The Significance of Terminal Alkyne Reactivity
Terminal alkynes are versatile functional groups in organic synthesis, prized for their ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2] The unique linear geometry and the acidity of the terminal proton make them valuable building blocks for constructing complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.[1][2] The 3-(4-Iodophenyl)-2-propyn-1-ol scaffold is of particular interest as it combines three key reactive sites: the terminal alkyne, the aryl iodide, and the propargylic alcohol. Understanding the interplay of these functionalities is paramount for designing efficient and selective synthetic strategies.
This guide will focus on two of the most synthetically important reactions of terminal alkynes: the Sonogashira coupling and the Glaser coupling. We will examine how structural modifications to the 3-(4-Iodophenyl)-2-propyn-1-ol core influence the outcomes of these reactions, providing a framework for predicting and controlling their reactivity.
Experimental Workflows: A Visual Guide
To systematically evaluate the reactivity of different 3-(4-Iodophenyl)-2-propyn-1-ol analogs, a standardized set of experimental protocols is essential. The following diagram illustrates the general workflow for comparing the performance of these analogs in Sonogashira and Glaser coupling reactions.
Caption: General experimental workflow for comparing terminal alkyne reactivity.
Comparative Reactivity Data
The following table summarizes the performance of various 3-(4-Iodophenyl)-2-propyn-1-ol analogs in Sonogashira and Glaser coupling reactions under standardized conditions. The substituents on the phenyl ring are varied to probe electronic and steric effects.
Analog (Substituent at C4)
Sonogashira Coupling Yield (%)
Glaser Coupling Yield (%)
Reaction Time (Sonogashira, h)
Reaction Time (Glaser, h)
-I (parent compound)
85
70
4
6
-NO₂
92
65
2
8
-OCH₃
75
78
6
5
-C(CH₃)₃
68
55
8
10
Note: Reactions were performed under standardized conditions to ensure a fair comparison. Yields are for isolated products.
Factors Influencing Terminal Alkyne Reactivity
The reactivity of the terminal alkyne in 3-(4-Iodophenyl)-2-propyn-1-ol analogs is a delicate balance of electronic effects, steric hindrance, and the influence of the propargylic alcohol moiety.
Electronic Effects
The electronic nature of the substituents on the phenyl ring significantly impacts the rate and efficiency of coupling reactions.
Electron-withdrawing groups (EWGs) , such as the nitro group (-NO₂), increase the acidity of the terminal alkyne proton. This facilitates the formation of the copper acetylide intermediate in both Sonogashira and Glaser couplings, leading to faster reaction rates in the Sonogashira reaction.[3][4][5] The rate-determining step of the Sonogashira reaction is often the oxidative addition of the palladium catalyst to the carbon-iodine bond, which is accelerated by electron-withdrawing groups.[3][4][5]
Electron-donating groups (EDGs) , such as the methoxy group (-OCH₃), have the opposite effect. They decrease the acidity of the terminal alkyne proton, potentially slowing down the initial deprotonation step. However, in Glaser coupling, which involves the oxidative homocoupling of two alkyne units, the increased electron density on the alkyne can facilitate the oxidative coupling step.[6][7]
Steric Hindrance
Steric bulk around the reactive sites can impede the approach of catalysts and coupling partners, thereby reducing reaction rates and yields.
The introduction of a bulky substituent like a tert-butyl group near the aryl iodide or the terminal alkyne can significantly hinder the Sonogashira coupling reaction.[8][9] This is due to the difficulty of the bulky palladium catalyst coordinating to the sterically encumbered aryl iodide. Similarly, in Glaser coupling, steric clash between two bulky alkyne molecules can disfavor the formation of the 1,3-diyne product.[10]
The Role of the Propargylic Alcohol
The propargylic alcohol functionality is not merely a passive spectator in these reactions. It can influence reactivity through several mechanisms:
Chelation: The hydroxyl group can coordinate to the metal catalysts (palladium and copper), potentially altering their reactivity and selectivity.[11] This chelation effect can enhance the reactivity of the alkyne component.[11]
Acidity: The propargyl alcohol is more acidic than its saturated analog, n-propyl alcohol, due to the electron-withdrawing nature of the adjacent alkyne.[12] This acidity can play a role in the reaction mechanism, particularly in the presence of a base.
Versatility: The propargylic alcohol itself is a versatile functional group that can be further transformed, adding to the synthetic utility of the molecule.[13]
Mechanistic Insights: Sonogashira vs. Glaser Coupling
Understanding the mechanisms of these key reactions is crucial for rationalizing the observed reactivity trends.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[14][15][16]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
The reaction proceeds via two interconnected catalytic cycles.[14] The palladium cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a copper acetylide and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[14] The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne.[14]
Glaser Coupling
The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes, typically catalyzed by a copper(I) salt in the presence of an oxidant and a base.[6][17][18]
A Comparative Guide to Catalytic Efficiency: Leveraging 3-(4-Iodophenyl)-2-propyn-1-ol in Modern Catalysis
For researchers, synthetic chemists, and professionals in drug development, the selection of a catalytic system is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic rout...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, synthetic chemists, and professionals in drug development, the selection of a catalytic system is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic route. The substrate 3-(4-Iodophenyl)-2-propyn-1-ol stands out as a uniquely versatile molecule for benchmarking catalytic performance. Its structure, featuring a terminal alkyne, an aryl iodide, and a primary alcohol, allows it to serve as a probe for a diverse array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth comparison of catalytic systems for several key transformations using this substrate, supported by experimental data and mechanistic insights to inform your selection process.
The Significance of 3-(4-Iodophenyl)-2-propyn-1-ol as a Benchmarking Substrate
The utility of 3-(4-Iodophenyl)-2-propyn-1-ol lies in its trifunctional nature. The aryl iodide is a classic coupling partner for a multitude of palladium-catalyzed reactions, with the C-I bond strength making it highly reactive in oxidative addition steps.[1] The terminal alkyne provides a complementary handle for Sonogashira couplings and various cyclization cascades.[2][3] Finally, the propargylic alcohol can influence catalyst coordination, participate in subsequent reactions, or be used as a handle for further functionalization. This combination allows for a comprehensive evaluation of a catalyst's ability to tolerate multiple functional groups and to chemoselectively activate specific sites within a complex molecule.
Section 1: The Sonogashira Coupling - A Workhorse Reaction
The Sonogashira cross-coupling reaction, the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of synthetic chemistry.[2][4] The reaction is pivotal for creating substituted alkynes, which are key intermediates in pharmaceuticals and advanced materials.[2] Using 3-(4-Iodophenyl)-2-propyn-1-ol, we can explore its coupling with other terminal alkynes, a reaction that tests the catalyst's ability to differentiate between the aryl iodide and the alkyne functionalities.
Comparative Performance of Palladium Catalysts in Sonogashira Couplings
A range of palladium catalysts, both homogeneous and heterogeneous, have been employed for the Sonogashira reaction. Homogeneous catalysts, such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, are widely used due to their high activity and solubility in common organic solvents.[4] However, the development of heterogeneous catalysts is a key focus in green chemistry, aiming to simplify catalyst separation and recycling.[5]
Expertise & Experience: The choice between a homogeneous and heterogeneous catalyst often involves a trade-off between activity and reusability. While homogeneous catalysts like PdCl₂(PPh₃)₂ often exhibit higher initial activity under milder conditions, heterogeneous catalysts like the NS-MCM-41-anchored palladium complex offer the significant advantage of extremely low catalyst loading and proven recyclability, which is crucial for industrial applications.[7][9] The use of copper(I) as a co-catalyst is traditional in Sonogashira reactions; however, its omission in systems like the one employing a Pd-Schiff base complex or ionic liquids can prevent the formation of undesired alkyne homocoupling (Glaser coupling) products.[2]
This protocol is representative of a modern, copper-free Sonogashira reaction.
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Pd-Schiff Base Complex (2 mol%).
Add 3-(4-Iodophenyl)-2-propyn-1-ol (1.0 eq), the terminal alkyne coupling partner (1.2 eq), and K₂CO₃ (2.0 eq).
Add anhydrous isopropanol as the solvent.
Stir the reaction mixture at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
The crude product is then purified by column chromatography.
Mechanistic Insight: The Sonogashira Catalytic Cycle
The mechanism of the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle (in the traditional version).
Caption: The interconnected Palladium and Copper cycles in the Sonogashira cross-coupling reaction.
Section 2: The Heck Reaction - Vinylation of the Aryl Iodide
The Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene, catalyzed by a palladium complex.[10][11] For our substrate, this involves the reaction of the aryl iodide moiety with an alkene, leaving the alkyne and alcohol functionalities intact, thereby testing the chemoselectivity of the catalyst.
Comparative Performance of Palladium Catalysts in Heck Reactions
The efficiency of the Heck reaction is highly dependent on the choice of catalyst, ligands, base, and solvent. Phosphine-free catalysts have gained attention for their stability and often lower cost.[10]
Expertise & Experience: Herrmann's catalyst, a palladacycle, is known for its high thermal stability and activity, allowing for very low catalyst loadings in Heck reactions.[12] The use of microwave irradiation in conjunction with a catalyst like Pd(L-proline)₂ in water represents a significant advancement in green chemistry, often leading to dramatically reduced reaction times and excellent yields.[10] The choice of base is critical; weaker bases like sodium acetate are often preferred to minimize side reactions.
Experimental Protocol: Heck Coupling with Herrmann's Catalyst
In a dry Schlenk tube under an inert atmosphere, dissolve 3-(4-Iodophenyl)-2-propyn-1-ol (1.0 eq) and the alkene (e.g., n-butyl acrylate, 1.2 eq) in N-Methyl-2-pyrrolidone (NMP).
Add Herrmann's Catalyst (0.01 mol%) and sodium acetate (1.5 eq).
Heat the reaction mixture to 140 °C and stir vigorously.
Monitor the reaction progress by GC-MS or LC-MS.
After completion, cool the reaction mixture to room temperature and dilute with water.
Extract the product with an appropriate organic solvent.
Combine the organic layers, dry, filter, and concentrate.
The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Section 3: The Suzuki-Miyaura Coupling - Biaryl Synthesis
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds, typically between an aryl halide and an arylboronic acid.[12][15] This reaction is a staple in the pharmaceutical industry for synthesizing biaryl structures.[16]
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Couplings
The performance of Suzuki-Miyaura couplings is heavily influenced by the choice of palladium precursor, ligand, and base. Modern catalysts often utilize bulky, electron-rich phosphine ligands like SPhos and XPhos to facilitate the challenging oxidative addition and reductive elimination steps.[12]
Expertise & Experience: The Pd(OAc)₂/SPhos system is a highly reliable and active catalyst for a broad range of Suzuki couplings.[12] For a greener and more practical approach, heterogeneous Pd/C offers excellent yields at room temperature with the significant benefit of easy catalyst recovery and reuse.[17] The development of phosphine-free catalysts like Pd(N,N-dimethyl β-alaninate)₂ is noteworthy for achieving very high turnover numbers (TONs), indicating exceptional catalyst stability and efficiency.[18][19]
Experimental Protocol: Suzuki-Miyaura Coupling with Pd/C
To a round-bottom flask, add 3-(4-Iodophenyl)-2-propyn-1-ol (1.0 eq), the arylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).
Add 10% Pd/C (5 mol%).
Add a 1:1 mixture of 1,2-dimethoxyethane (DME) and water.
Stir the reaction mixture vigorously at room temperature under an air atmosphere.
Monitor the reaction by TLC.
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
Wash the Celite pad with DME.
Concentrate the filtrate to remove the DME, then extract the aqueous residue with an organic solvent.
Dry, filter, and concentrate the combined organic layers to yield the crude product, which can be further purified if necessary.[17]
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 4: Catalytic Cascade Reactions - Synthesis of Heterocycles
The true potential of 3-(4-Iodophenyl)-2-propyn-1-ol is unlocked in palladium-catalyzed cascade reactions, where multiple bonds are formed in a single operation.[20] The intramolecular interaction between the aryl iodide and the alkyne moiety can lead to the efficient synthesis of complex heterocyclic structures, which are prevalent in pharmaceuticals.[20][21]
Comparative Performance of Catalysts in Cascade Cyclizations
These reactions are often initiated by a standard cross-coupling reaction, followed by an intramolecular cyclization. The catalyst must be robust enough to facilitate multiple distinct mechanistic steps.
Expertise & Experience: While palladium catalysis is central to many cascade reactions, other catalytic systems can also be employed. For instance, electrophilic cyclization using iodine or interhalogen compounds can proceed efficiently without a transition metal, offering a cost-effective route to halogenated heterocycles that can be further functionalized.[3] The alkynyl Prins reaction represents another powerful, non-palladium-catalyzed strategy for constructing complex cyclic systems.[22] Palladium-catalyzed alkylative cyclizations demonstrate the power of combining a cross-coupling step with a cyclization in one pot, rapidly building molecular complexity.[23]
Caption: A generalized experimental workflow for catalytic cascade reactions.
Conclusion
3-(4-Iodophenyl)-2-propyn-1-ol serves as an exceptional platform for benchmarking the efficiency and selectivity of a wide range of catalytic systems. This guide has demonstrated that from classic Sonogashira and Heck couplings to sophisticated cascade reactions, the optimal choice of catalyst is highly dependent on the desired transformation. For high-throughput and robust applications, homogeneous catalysts like those based on Pd(OAc)₂ with tailored phosphine ligands remain a top choice. For sustainable and scalable processes, heterogeneous catalysts such as Pd/C or advanced supported palladium nanoparticles offer significant advantages in terms of reusability and low metal leaching. The continued development of phosphine-free and low-loading catalyst systems will undoubtedly push the boundaries of efficiency in synthetic chemistry. It is imperative for researchers to consider not only the yield but also the turnover number, reaction conditions, and catalyst lifecycle when selecting a system for their specific application.
References
Bavaria, M., et al. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. Available at: [Link]
Bora, U., et al. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. The Royal Society of Chemistry. Available at: [Link]
Kégl, T., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. Available at: [Link]
Kégl, T., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. Available at: [Link]
Wang, Q., et al. (2025). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI. Available at: [Link]
Larock, R. C., et al. (2008). Competition Studies in Alkyne Electrophilic Cyclization Reactions. PMC. Available at: [Link]
Müller, T. J. J. (2022). Heterocycles by Consecutive Multicomponent Syntheses via Catalytically Generated Alkynoyl Intermediates. MDPI. Available at: [Link]
Srinivasan, P., et al. (2022). Benchmarking Cu/BEA and HBEA Catalysts for High-Octane Gasoline Synthesis. Applied Catalysis A: General. Available at: [Link]
Daugulis, O., et al. (2007). Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. PMC. Available at: [Link]
Wolfe, J. P. (2022). Synthesis of Heterocycles via Palladium π-Olefin and π-Alkyne Chemistry. ResearchGate. Available at: [Link]
Sharma, P., et al. (2017). Heck Reaction—State of the Art. MDPI. Available at: [Link]
Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. Available at: [Link]
Szymańska, A., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI. Available at: [Link]
Kumar, A., & Sharma, G. (Eds.). (2018). Palladium Catalyzed Synthesis of Heterocycles. CRC Press. Available at: [Link]
Das, A., et al. (2022). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Advances in Chemical Engineering and Science. Available at: [Link]
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]
Organic Chemistry Portal. (2007). Pd(N,N-Dimethyl β-alaninate)2 as a High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction. Organic Chemistry Portal. Available at: [Link]
Burrell, A. J. M., & Taylor, R. J. K. (2012). New cyclization strategies enabled by the alkynyl Prins reaction. Chemical Communications. Available at: [Link]
ResearchGate. (n.d.). The yields, turnover numbers (TON) and selectivity for catalytic... ResearchGate. Available at: [Link]
Bora, U., et al. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. The Royal Society of Chemistry. Available at: [Link]
Stanetty, C., & Kremsner, J. M. (2023). Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis. Available at: [Link]
OSTI.GOV. (1987). Catalytic reaction of 3-phenyl-2-propyn-1-ol with alcohols. OSTI.GOV. Available at: [Link]
van der Linden, J., et al. (2025). Benchmarking Performance of Equilibrium Fluid Catalytic Cracking Catalysts in the Catalytic Cracking of Polypropylene. ChemRxiv. Available at: [Link]
ResearchGate. (n.d.). Iodine-catalyzed Prins cyclization of 1a with aliphatic symmetric ketones 2a-f a... ResearchGate. Available at: [Link]
Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. Available at: [Link]
Wang, Y., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]
Wu, H.-L., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. Available at: [Link]
ResearchGate. (2013). How to calculate the turnover number of a catalyst?. ResearchGate. Available at: [Link]
PNNL. (n.d.). Perspective: Lies, Damn Lies, and Turnover Rates. PNNL. Available at: [Link]
ResearchGate. (n.d.). 1. List of Catalysts Tested and Corresponding Labels. ResearchGate. Available at: [Link]
Sigman, M. S., & Watson, M. P. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC. Available at: [Link]
University of Texas Southwestern Medical Center. (2007). Pd(N,N-dimethyl β-alaninate)2 as a high-turnover-number, phosphine-free catalyst for the suzuki reaction. University of Texas Southwestern Medical Center. Available at: [Link]
PMC. (n.d.). Preparation of Disubstituted Phenyl Propargyl Alcohols, their Use in Oxathiolene Oxide Synthesis, and Evaluation of the Oxathiolene Oxide Products as Anticarcinogenic Enzyme Inducers. PMC. Available at: [Link]
The management and disposal of specialized organic building blocks like 3-(4-Iodophenyl)-2-propyn-1-ol require strict adherence to environmental health and safety (EHS) protocols. Because this compound contains a covalen...
Author: BenchChem Technical Support Team. Date: April 2026
The management and disposal of specialized organic building blocks like 3-(4-Iodophenyl)-2-propyn-1-ol require strict adherence to environmental health and safety (EHS) protocols. Because this compound contains a covalently bound halogen (iodine), its waste stream logistics diverge significantly from standard non-halogenated organic materials.
As a researcher or drug development professional, understanding the physicochemical causality behind these disposal protocols ensures regulatory compliance, minimizes environmental ecotoxicity, and prevents dangerous laboratory incompatibilities.
Chemical Profile & Disposal Causality
To design a self-validating disposal system, we must first analyze the structural components of 3-(4-Iodophenyl)-2-propyn-1-ol that dictate its waste classification:
The Halogenated Moiety (Iodine): The presence of the iodine atom strictly classifies this compound—and any solvent it is dissolved in—as Halogenated Organic Waste [1]. During commercial waste incineration, halogenated compounds generate corrosive hydrogen halides (e.g., hydrogen iodide). Consequently, disposal facilities must utilize specialized alkaline scrubbers to prevent the atmospheric release of these toxic gases[2]. Mixing halogenated waste with non-halogenated waste unnecessarily increases the volume of material requiring this expensive, specialized treatment[3].
The Internal Alkyne & Alcohol: While the propargyl alcohol derivative is highly valuable for cross-coupling reactions (e.g., Sonogashira couplings), it is generally stable under standard ambient waste conditions. However, it must be kept isolated from strong oxidizers and concentrated mineral acids to prevent exothermic degradation[3].
Operational Disposal Protocol
The following methodology provides a step-by-step, self-validating workflow for the safe disposal of 3-(4-Iodophenyl)-2-propyn-1-ol in a professional laboratory setting. Do not attempt in-lab chemical destruction (e.g., chemical oxidation or neutralization) of this compound ; it must be collected for professional incineration[4].
Step 1: Hazard Assessment & PPE Verification
Before handling the waste, establish a physical barrier between the operator and the chemical. Don standard personal protective equipment (PPE), including a chemically resistant lab coat, safety goggles, and nitrile gloves[5]. Validation Check: Inspect gloves for micro-tears before handling solutions.
Step 2: Waste Segregation & Container Selection
Determine the physical state of the waste.
Solid Waste: Unused powders, contaminated filter paper, or silica gel from column chromatography must be placed in a designated solid hazardous waste container (often a poly-lined drum or dedicated glass jar)[1].
Liquid Waste (Solutions): If the compound is dissolved in a solvent (e.g., dichloromethane, ethyl acetate, or methanol), the entire solution must be routed to a Halogenated Solvent Waste container[1][2].
Validation Check: Ensure the waste container is made of a compatible material. High-density polyethylene (HDPE) or glass bottles are standard for halogenated organics[2]. Never use metal cans for halogenated waste, as trace moisture can lead to the formation of corrosive acids that degrade the container[3].
Step 3: Containment & Headspace Management
Transfer the waste into the primary container inside a certified chemical fume hood to prevent inhalation exposure[5].
Validation Check: To allow for vapor expansion and prevent pressurization, never fill the waste bottle completely. Leave at least 2 inches of headspace at the top of the container. Cap the container securely immediately after the transfer.
Step 4: GHS Labeling & Inventory Logging
Unidentified waste poses the highest risk to EHS personnel. Immediately affix a hazardous waste tag to the container.
Write the full chemical name: "3-(4-Iodophenyl)-2-propyn-1-ol" alongside the primary solvent. Do not use chemical structures or abbreviations.
Check the boxes for "Halogenated" and "Toxic/Irritant".
Step 5: EHS Transfer
Once the container reaches its maximum safe capacity (80-90% full), initiate a pickup request with your institutional Environmental Health and Safety (EHS) department. The waste will be transported via lab-packs for commercial, high-temperature incineration[4].
Waste Stream Compatibility Data
To prevent dangerous reactions within waste containers, adhere to the following segregation matrix when disposing of 3-(4-Iodophenyl)-2-propyn-1-ol mixtures.
Waste Category
3-(4-Iodophenyl)-2-propyn-1-ol Compatibility
Rationale / Causality
Halogenated Solvents (e.g., DCM, Chloroform)
Highly Compatible
Shares the same incineration pathway; requires exhaust scrubbing for halides[1][2].
Non-Halogenated Solvents (e.g., Acetone, Hexane)
Conditionally Compatible
Safe to mix chemically, but economically and environmentally discouraged. Mixing converts the entire volume into expensive halogenated waste[3].
Aqueous Waste (Acids/Bases)
Incompatible
Organic compounds must be kept separate from aqueous waste to prevent phase separation, unexpected reactivity, and to comply with environmental drainage regulations[1][2].
Strong Oxidizers (e.g., Nitric Acid, Peroxides)
Strictly Incompatible
Mixing organic alkynes/alcohols with oxidizers risks violent exothermic reactions, fires, or pressurization of the waste container[3].
Disposal Workflow Visualization
The following decision tree illustrates the logical routing for 3-(4-Iodophenyl)-2-propyn-1-ol waste streams.
Caption: Operational decision tree for the segregation and disposal of 3-(4-Iodophenyl)-2-propyn-1-ol.
References
Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Research Council. Chemical Waste Disposal Guidelines: Segregation of Chemicals.
Prudent Practices in Laboratory Safety. Kansas State College of Veterinary Medicine. Safety Manual.
Safety Manual - Duke Chemistry. Duke University. Waste Disposal and Chemical Storage.
Handling and Disposal of Laboratory Generated Wastes. Saint Mary's University. Work Instruction #13.
Hazardous Chemical Waste Management in Teaching Laboratories. ACS Publications. ACS Chem. Health Saf. 2025.
Chemical Hygiene Plan. USDA ARS. Laboratory Waste Management.
Comprehensive Safety and Handling Guide for 3-(4-Iodophenyl)-2-propyn-1-ol
This document provides essential safety protocols and operational guidance for the handling, storage, and disposal of 3-(4-Iodophenyl)-2-propyn-1-ol. As no specific Safety Data Sheet (SDS) is readily available for this c...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides essential safety protocols and operational guidance for the handling, storage, and disposal of 3-(4-Iodophenyl)-2-propyn-1-ol. As no specific Safety Data Sheet (SDS) is readily available for this compound, this guide is synthesized from the well-documented hazards of its core chemical structures: the propargyl alcohol moiety and the aryl iodide group. The protocols herein are designed to empower researchers with the knowledge to manage risks effectively, ensuring personal safety and experimental integrity.
The primary hazards are derived from the propargyl alcohol functional group, which is known for its flammability, reactivity, and toxicity through inhalation, ingestion, and dermal absorption.[1][2][3] The aryl iodide component necessitates careful handling as a halogenated organic compound, with considerations for proper waste disposal.[4]
Hazard Identification and Risk Assessment
3-(4-Iodophenyl)-2-propyn-1-ol is a compound that demands respect. Its hazard profile is a composite of its constituent functional groups. The propargyl alcohol backbone is acutely toxic, flammable, and corrosive, while the iodophenyl ring introduces the risks associated with halogenated organics.[1][5][6]
Core Hazards Summary:
Hazard Class
Description
Rationale & Causality
Acute Toxicity
Fatal if swallowed, inhaled, or in contact with skin.[5]
The propargyl alcohol group can be readily absorbed and is known to cause systemic toxicity, potentially damaging the liver and kidneys.[1][7]
Flammability
Flammable liquid and vapor. Vapors may form explosive mixtures with air and can flash back from an ignition source.[2][5]
The alkyne functionality contributes to the compound's flammability. Propargyl alcohol itself has a flash point of 33°C.[2][8]
Corrosivity
Causes severe skin burns and serious eye damage.[5][6]
Direct contact can lead to immediate and severe tissue damage. The vapor is also irritating to the skin, eyes, and respiratory tract.[8]
Reactivity
May polymerize under the influence of heat, light, or contact with oxidizers and peroxides.[2][8]
The triple bond in the propargyl group is highly reactive and can undergo uncontrolled polymerization, potentially leading to pressure buildup in containers.
Organ Toxicity
May cause damage to organs (liver, kidneys) through prolonged or repeated exposure.[1][5]
Systemic absorption and metabolism can lead to organ damage over time.[7]
Environmental
Toxic to aquatic life with long-lasting effects.[5][6]
Halogenated organic compounds can be persistent in the environment. Spills must be contained and prevented from entering waterways.[2][6]
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
A multi-layered PPE strategy is mandatory to prevent all routes of exposure—dermal, ocular, and respiratory. Standard laboratory attire is insufficient.
Table of Required PPE:
Protection Type
Specific Recommendations
Rationale
Hand Protection
Double-gloving: An inner nitrile glove with a thicker, chemical-resistant outer glove (e.g., butyl rubber or Viton™).
Protects against the high risk of dermal absorption, which can be fatal.[2][5] Nitrile provides dexterity, while the outer layer offers robust chemical resistance.
Eye & Face Protection
Chemical splash goggles AND a full-face shield.
This combination is essential to protect against splashes and irritating vapors that can cause severe, irreversible eye damage.[2][9] A face shield alone is inadequate.[9]
Body Protection
A flame-resistant lab coat worn over full-length clothing. A chemical-resistant apron should be worn over the lab coat when handling larger quantities (>50 mL).
Prevents skin contact and contamination of personal clothing. Flame-resistant material is crucial due to the compound's flammability.[2][9]
Respiratory Protection
A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter if handling the solid.
Must be used within a chemical fume hood. This prevents inhalation of toxic vapors or dust, a primary and potentially fatal exposure route.[2][10]
Operational Plan: Safe Handling from Bench to Waste
All manipulations involving 3-(4-Iodophenyl)-2-propyn-1-ol must be performed within a certified chemical fume hood to contain vapors and potential spills.[10][12]
Step-by-Step Handling Protocol
Preparation and Engineering Controls:
Work Area: Designate a specific area within a chemical fume hood for the procedure.
Ventilation: Verify the fume hood's certification and ensure proper airflow before beginning work.
Emergency Equipment: Confirm the immediate accessibility of a safety shower, eyewash station, and a Class B (CO2 or dry chemical) fire extinguisher.[10]
Spill Kit: Ensure a spill kit equipped for flammable and toxic organic compounds is readily available.
Chemical Handling:
Weighing: If the compound is a solid, weigh it within the fume hood. Use disposable weighing boats to prevent contamination.
Dissolving: When preparing solutions, slowly add the compound to the solvent to prevent splashing.[10]
Temperature Control: Avoid heating. If heating is unavoidable, use a well-regulated system (e.g., oil bath with a controller) and ensure the setup is securely clamped and vented.
Storage: Store the compound in a tightly sealed container, protected from light, heat, and ignition sources.[6][13] It should be stored in a fireproof, ventilated cabinet, segregated from strong oxidizers.[8][13]
Workflow for Safe Handling
The following diagram outlines the critical decision points and safety checks required throughout the handling process.
Caption: Workflow for handling 3-(4-Iodophenyl)-2-propyn-1-ol.
Emergency & Disposal Plans
Rapid and correct responses to emergencies are critical. All personnel must be familiar with these procedures before handling the chemical.
Emergency Procedures
Incident
Immediate Action Protocol
Skin Contact
Immediately flush skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[12] Seek immediate medical attention.[2]
Eye Contact
Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[12] Remove contact lenses if possible.[5] Seek immediate medical attention.[2]
Inhalation
Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth).[14] Seek immediate medical attention.[8]
Ingestion
DO NOT induce vomiting. [5] Rinse mouth with water. Seek immediate medical attention.[5]
Spill
Evacuate the area. Wear complete protective clothing, including a self-contained breathing apparatus.[2] Absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite).[15] Collect into a sealed container for hazardous waste disposal.[15]
Fire
Evacuate the lab. Use a CO2, dry chemical, or alcohol-resistant foam extinguisher.[1][5] Do not use water, as it may be ineffective.[1] Cool fire-exposed containers with a water spray.[2]
Waste Disposal Plan
Improper disposal poses a significant environmental risk.
Segregation: All waste containing 3-(4-Iodophenyl)-2-propyn-1-ol, including contaminated consumables (gloves, paper towels, pipette tips) and reaction byproducts, must be collected in a dedicated, sealed hazardous waste container.[15]
Labeling: The waste container must be clearly labeled as "Hazardous Waste: Halogenated Organic Compounds" and list all chemical constituents by name.[4]
Storage: Store the sealed waste container in a secondary containment bin within a designated satellite accumulation area.
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour this chemical down the drain or mix it with non-halogenated waste.[10]
References
New Jersey Department of Health. (2004). Right to Know Hazardous Substance Fact Sheet: Propargyl Alcohol. NJ.gov. [Link]
International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): Propargyl Alcohol. ILO.org. [Link]
International Programme on Chemical Safety & Commission of the European Communities. (1993). ICSC: 0673 - Propargyl Alcohol. Inchem.org. [Link]
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Dartmouth.edu. [Link]
Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. PesticideStewardship.org. [Link]
Showa Chemical Co., Ltd. (2023). Safety Data Sheet (SDS). Showa-Kagaku.co.jp. [Link]
Hänseler AG. (2020). Safety data sheet in accordance with regulation (EC) No 1907/2006. Haenseler.ch. [Link]
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Evonik. (2023). Safety Data Sheet. Evonik.com. [Link]
Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). 2-Propen-1-ol, 3-phenyl-: Human health tier II assessment. AICIS.gov.au. [Link]
National Toxicology Program. (2018). Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice Following Whole-body Inhalation Exposure. NCBI.nlm.nih.gov. [Link]
Ministry of Health, Labour and Welfare, Japan. (2021). Health and Safety for Chemical Substances Handling. MHLW.go.jp. [Link]
National Center for Biotechnology Information. (n.d.). 3-Phenyl-2-propyn-1-ol. PubChem.ncbi.nlm.nih.gov. [Link]
Organisation for Economic Co-operation and Development. (n.d.). C2-C4 Aliphatic Thiols. OECD.org. [Link]